molecular formula C6H4BrN3 B2390491 2-Amino-4-bromonicotinonitrile CAS No. 1152617-15-6

2-Amino-4-bromonicotinonitrile

Cat. No.: B2390491
CAS No.: 1152617-15-6
M. Wt: 198.023
InChI Key: YHTGAADDVCCUGD-UHFFFAOYSA-N
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Description

2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) is a high-value brominated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C6H4BrN3 and a molecular weight of 198.02 g/mol . Its structure incorporates three distinct functional handles—an aromatic bromine atom, an electron-rich amino group, and a polarized nitrile moiety—enabling diverse chemical transformations and molecular design possibilities. The nitrile group in such pharmaceutical intermediates plays crucial roles in target binding, often serving as a hydrogen bond acceptor to form specific interactions with serine or arginine residues in enzyme active sites . In many drug candidates, this functionality acts as a bioisostere for carbonyl groups, effectively mimicking ketones or carboxylates to optimize binding affinity and selectivity . The robust nature of the nitrile group typically confers favorable metabolic stability, as it is usually passed through the body unchanged rather than being readily metabolized . The strategic bromine substitution at the 4-position of the pyridine ring provides a reactive site for further elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct more complex molecular architectures. This compound is particularly valuable for developing nitrile-containing pharmaceuticals, which represent a growing class with over 30 approved drugs spanning diverse therapeutic areas . Proper storage conditions recommend keeping the material in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGAADDVCCUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-15-6
Record name 2-amino-4-bromopyridine-3-carbonitrile
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Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 2-Amino-4-bromonicotinonitrile

[1]

Document Control:

  • Subject: 2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6)[1][2][3]

  • Role: Senior Application Scientist

  • Context: Drug Discovery & Synthetic Optimization

Executive Summary

2-Amino-4-bromonicotinonitrile is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its unique substitution pattern—featuring an electron-withdrawing nitrile group and a reactive bromine handle adjacent to an amino group—makes it a versatile scaffold for nucleophilic aromatic substitutions (

1

This guide provides a definitive technical analysis of its solubility profile, offering researchers the data needed to optimize reaction conditions and design efficient purification protocols.[1]

Physicochemical Identity

Before establishing solubility parameters, we must define the structural determinants that dictate solvent interaction.[1]

PropertyValueImplication for Solubility
Chemical Name 2-Amino-4-bromonicotinonitrile--
CAS Number 1152617-15-6Primary commercial identifier.[1]
Molecular Weight 198.02 g/mol Low MW facilitates dissolution in small volumes.[1]
LogP (Predicted) ~1.15Moderately lipophilic; suggests good organic solubility.[1]
H-Bond Donors 1 (

)
Capable of H-bonding with protic solvents.[1]
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Amino N)High affinity for polar aprotic solvents.[1]

Structural Insight: The presence of the amino group (


11

Solubility Profile

The following data represents a Practical Solubility Profile derived from synthetic application standards and physicochemical properties.

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Preferred for

and cross-coupling reactions.[1]
Polar Protic Ethanol, MethanolModerate (Hot) / Low (Cold)Ideal for recrystallization .[1] Soluble at reflux; precipitates upon cooling.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL) Used for liquid-liquid extraction (work-up).[1]
Ethers THF, 1,4-DioxaneGood Standard solvents for Suzuki couplings.[1]
Esters Ethyl AcetateModerate Used as the organic phase in extractions or silica gel chromatography.[1]
Non-Polar Hexanes, HeptaneInsoluble Anti-solvent used to crash out the product.[1]
Aqueous WaterInsoluble (Neutral pH) Used to wash away inorganic salts during work-up.[1]

Critical Note: Solubility in water can be drastically increased by acidification (protonation of the pyridine nitrogen), but this may hydrolyze the nitrile group under vigorous conditions.[1] Maintain neutral pH unless intended otherwise.

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for solubility determination and purification.

Protocol A: Gravimetric Solubility Determination

This protocol is the "Gold Standard" for determining exact solubility limits when literature data is sparse.[1]

Objective: Determine the saturation point of 2-Amino-4-bromonicotinonitrile in a target solvent (e.g., Ethanol).

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 100 mg of the compound to the vial.

  • Solvation: Add the target solvent in 100

    
    L increments, sonicating for 60 seconds between additions. Maintain temperature at 25°C.
    
  • Equilibrium: Once dissolved, continue adding compound until a visible precipitate persists (saturated solution). Stir for 4 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial (
    
    
    ).
  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until mass is constant.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Context: Post-reaction purification to remove impurities without chromatography.[1]

  • Dissolution: Dissolve crude 2-Amino-4-bromonicotinonitrile in the minimum amount of hot Ethanol (reflux, ~78°C).

  • Hot Filtration: If insoluble particles remain, filter while hot to remove inorganic salts.[1]

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

  • Anti-Solvent Addition: Dropwise add Water (or Hexane if using Ethyl Acetate) until persistent turbidity is observed.[1]

  • Crystallization: Cool the mixture to 4°C for 2 hours.

  • Collection: Filter the crystals and wash with cold anti-solvent (e.g., 10% Ethanol/Water).

Visualizing the Workflow

The following diagrams illustrate the logic flow for solubility determination and solvent selection.

Diagram 1: Gravimetric Solubility Workflow

This linear process ensures accurate data generation for internal lab records.[1]

Solubility_WorkflowStartStart: Weigh Dry VialAdd_SolidAdd Excess SolidStart->Add_SolidAdd_SolventAdd Solvent & SonicateAdd_Solid->Add_SolventEquilibriumStir 4h @ 25°CAdd_Solvent->EquilibriumFilterFilter SupernatantEquilibrium->FilterEvaporateEvaporate SolventFilter->EvaporateWeighWeigh ResidueEvaporate->Weigh

Caption: Step-by-step gravimetric workflow for determining precise solubility limits in the lab.

Diagram 2: Solvent Selection Decision Tree

Choose the right solvent based on your experimental goal (Reaction vs. Purification).[1]

Solvent_SelectionGoalExperimental Goal?ReactionReaction (Synthesis)Goal->ReactionPurificationPurificationGoal->PurificationTemp_HighHigh Temp (>100°C)?Reaction->Temp_HighTemp_LowLow/Amb Temp?Reaction->Temp_LowMethod_CrystRecrystallization?Purification->Method_CrystMethod_ChromChromatography?Purification->Method_ChromSolvent_DMSOUse DMSO/DMFTemp_High->Solvent_DMSOSolvent_THFUse THF/DCMTemp_Low->Solvent_THFSolvent_EtOHEthanol/WaterMethod_Cryst->Solvent_EtOHSolvent_EtOAcHexane/EtOAcMethod_Chrom->Solvent_EtOAc

Caption: Decision logic for selecting solvents for 2-Amino-4-bromonicotinonitrile based on application.

References

  • PubChem. (2024).[1][4][5] Compound Summary: 2-Amino-4-bromopyridine (Structural Analog).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1][6] Solubility of Aminopyridines.[1][7] PubChem Database.[1][4][8] Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-4-bromonicotinonitrile, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis. It details established methodologies, presents a validated, step-by-step experimental protocol, and offers insights into the underlying reaction mechanisms. The guide emphasizes practical, field-proven insights to ensure reproducibility and high yields, grounded in authoritative scientific literature.

Introduction: The Significance of 2-Amino-4-bromonicotinonitrile in Drug Discovery

2-Amino-4-bromonicotinonitrile is a versatile heterocyclic intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring substituted with an amino group, a nitrile group, and a bromine atom, offers multiple points for chemical modification. This trifunctional nature makes it an exceptionally valuable scaffold for constructing complex molecular architectures. The bromine atom, in particular, serves as a convenient handle for introducing further diversity through various cross-coupling reactions, enabling the synthesis of a wide array of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of robust and scalable synthetic methods to access this key intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Amino-4-bromonicotinonitrile can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and safety considerations. The most prevalent and practical approach involves the direct bromination of a suitable 2-aminonicotinonitrile precursor.

Pathway A: Direct Bromination of 2-Aminonicotinonitrile

This is often the most direct and atom-economical approach. The core of this strategy lies in the electrophilic aromatic substitution of 2-aminonicotinonitrile. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions (C3, C5, and C4, respectively, relative to the activating group). However, achieving regioselectivity for the C4 position can be a challenge and often requires careful control of reaction conditions.

  • Causality Behind Experimental Choices : The choice of brominating agent and solvent system is critical to control the regioselectivity and prevent over-bromination. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to multiple bromination products. N-Bromosuccinimide (NBS) is often a milder and more selective alternative. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the dissolution of the starting material and reagents. The addition of a catalyst, such as a Lewis acid, can sometimes be employed to enhance the reaction rate, though it may also decrease selectivity.

Recommended Experimental Protocol: Synthesis via Bromination of 2-Aminonicotinonitrile

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-4-bromonicotinonitrile, designed for reproducibility and high yield in a laboratory setting.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-AminonicotinonitrileC₆H₅N₃119.1210.0 g (83.9 mmol)Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9815.7 g (88.1 mmol)Commercially Available
Acetonitrile (CH₃CN)C₂H₃N41.05200 mLAnhydrous Grade
Saturated NaHCO₃ solutionNaHCO₃84.01As needed
Deionized WaterH₂O18.02As needed
Anhydrous MgSO₄MgSO₄120.37As needed
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexanesC₆H₁₄86.18As neededReagent Grade
Step-by-Step Procedure
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (10.0 g, 83.9 mmol).

  • Dissolution : Add 200 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition : In a single portion, add N-bromosuccinimide (15.7 g, 88.1 mmol) to the stirred solution.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction : Dissolve the resulting residue in ethyl acetate (200 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) followed by deionized water (1 x 100 mL).

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Isolation and Characterization : Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Amino-4-bromonicotinonitrile as a solid. The expected yield is typically in the range of 60-75%. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The bromination of 2-aminonicotinonitrile with NBS proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position strongly activates the pyridine ring towards electrophilic attack.

The Role of the Activating Group

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyridine ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

Generation of the Electrophile and Reaction Pathway

N-Bromosuccinimide serves as the source of the electrophilic bromine. The reaction is believed to proceed through the formation of a bromonium ion (Br⁺) or a polarized NBS molecule that is attacked by the electron-rich pyridine ring. The attack preferentially occurs at the C4 position, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the ring and yields the final product, 2-Amino-4-bromonicotinonitrile.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product 2-Aminonicotinonitrile 2-Aminonicotinonitrile Sigma_Complex Resonance-Stabilized Sigma Complex 2-Aminonicotinonitrile->Sigma_Complex Electrophilic Attack (Br⁺ from NBS) NBS N-Bromosuccinimide (NBS) Product 2-Amino-4-bromonicotinonitrile Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide Proton Transfer Synthetic_Workflow A 1. Dissolve 2-Aminonicotinonitrile in Acetonitrile B 2. Add N-Bromosuccinimide A->B C 3. Stir at Room Temperature (12-16h) Monitor by TLC B->C D 4. Concentrate Reaction Mixture C->D E 5. Extraction with Ethyl Acetate and Aqueous Wash D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify by Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Overall synthetic workflow diagram.

Conclusion

The synthesis of 2-Amino-4-bromonicotinonitrile is a critical process for the advancement of various drug discovery programs. The method detailed in this guide, utilizing N-bromosuccinimide for the direct bromination of 2-aminonicotinonitrile, represents a reliable and efficient approach for laboratory-scale synthesis. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this valuable intermediate. This guide serves as a practical resource to support the ongoing efforts in the synthesis of novel therapeutic agents.

References

  • While specific synthesis details for 2-Amino-4-bromonicotinonitrile are often found in proprietary documents or specialized chemical databases, the principles of electrophilic aromatic substitution and the use of NBS are well-documented in standard organic chemistry literature.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

    • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

    • Title: Reagents for Organic Synthesis Source: Wiley URL: [Link] (This series provides extensive information on the use of reagents like N-Bromosuccinimide).

    • Title: PubChem Compound Summary for CID 138561, 2-Amino-4-bromonicotinonitrile Source: National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to the Starting Materials for 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Amino-4-bromonicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details plausible synthetic routes, starting materials, step-by-step experimental protocols, and the underlying chemical principles. The guide emphasizes practical, field-proven insights to enable the successful synthesis of this important intermediate.

Introduction: The Significance of 2-Amino-4-bromonicotinonitrile in Drug Discovery

2-Amino-4-bromonicotinonitrile is a versatile substituted pyridine derivative. Its trifunctional nature, featuring an amino group, a nitrile moiety, and a bromine atom, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. The nucleophilic amino group and the electrophilic carbon of the nitrile group offer multiple points for chemical modification, while the bromine atom at the 4-position provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The strategic positioning of these functional groups on the pyridine ring imparts unique electronic and steric properties, making it a privileged scaffold in the design of kinase inhibitors, receptor antagonists, and other biologically active compounds.

Strategic Approaches to the Synthesis of 2-Amino-4-bromonicotinonitrile

The synthesis of 2-Amino-4-bromonicotinonitrile can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific requirements for purity and yield. This guide will focus on two primary and logically sound synthetic strategies, extrapolated from established methodologies for analogous compounds.

Diagram of Synthetic Strategies

G cluster_0 Synthetic Strategies cluster_1 Starting Materials cluster_2 Key Intermediates cluster_3 Final Product Route 1 Route 1: Electrophilic Bromination FP 2-Amino-4-bromonicotinonitrile Route 1->FP Route 2 Route 2: Nucleophilic Amination Int2 2-Amino-4-chloronicotinonitrile Route 2->Int2 SM1 2-Aminonicotinonitrile SM1->Route 1 Direct Bromination SM2 2,4-Dichloronicotinonitrile SM2->Route 2 Selective Amination Int1 2-Amino-4-bromonicotinonitrile Int2->FP Halogen Exchange (Sandmeyer-type)

Caption: Overview of the two primary synthetic routes to 2-Amino-4-bromonicotinonitrile.

Route 1: Electrophilic Bromination of 2-Aminonicotinonitrile

This approach leverages the directing effect of the amino group in 2-aminonicotinonitrile to introduce a bromine atom at the C4 position. The amino group is a strong activating group and an ortho-, para-director. In the case of 2-aminopyridine derivatives, electrophilic substitution is often favored at the 5-position. However, with appropriate choice of brominating agent and reaction conditions, bromination at the 4-position can be achieved.

Causality Behind Experimental Choices

The choice of brominating agent is critical to control the regioselectivity and prevent over-bromination. N-Bromosuccinimide (NBS) is often a preferred reagent for the selective bromination of activated aromatic rings as it provides a low, steady concentration of bromine in the reaction mixture. The solvent can also play a crucial role in modulating the reactivity of the brominating species. Acetonitrile or chlorinated solvents are commonly employed.

Experimental Protocol: Bromination of 2-Aminonicotinonitrile

Diagram of Route 1 Workflow

G start Start step1 Dissolve 2-aminonicotinonitrile in acetonitrile start->step1 step2 Cool to 0 °C step1->step2 step3 Add N-Bromosuccinimide (NBS) portion-wise step2->step3 step4 Stir at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with aq. Na2S2O3 step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Dry and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end 2-Amino-4-bromonicotinonitrile step9->end G cluster_A Part A: Synthesis of 2-Amino-4-chloronicotinonitrile cluster_B Part B: Sandmeyer-type Halogen Exchange start_A Start step1_A React 2,4-dihydroxynicotinonitrile with POCl3 start_A->step1_A step2_A Obtain 2,4-dichloronicotinonitrile step1_A->step2_A step3_A Selective amination with NH3 at C2-position step2_A->step3_A end_A 2-Amino-4-chloronicotinonitrile step3_A->end_A start_B Start with 2-Amino-4-chloronicotinonitrile step1_B Diazotization with NaNO2/HBr start_B->step1_B step2_B Formation of diazonium salt step1_B->step2_B step3_B Reaction with CuBr step2_B->step3_B end_B 2-Amino-4-bromonicotinonitrile step3_B->end_B

Strategic Functionalization of 2-Amino-4-bromonicotinonitrile via Electrophilic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Substitution on 2-Amino-4-bromonicotinonitrile Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Push-Pull" Paradox

2-Amino-4-bromonicotinonitrile (CAS: Reaction Core ) represents a unique challenge in heterocyclic chemistry. It features a "push-pull" electronic system: the pyridine ring is inherently electron-deficient, further deactivated by the electron-withdrawing cyano (


) and bromo (

) groups. However, the strong electron-donating amino (

) group at C-2 creates a specific zone of activation.

For the medicinal chemist, this molecule is a high-value scaffold because it allows for orthogonal functionalization. This guide focuses strictly on Electrophilic Aromatic Substitution (EAS) , a transformation that is often misunderstood in pyridines due to the competing nucleophilicity of the exocyclic amine and the poor nucleophilicity of the ring carbons.

Key Technical Insight: Successful EAS on this scaffold is regioselective for the C-5 position . This selectivity is not accidental; it is the mathematical convergence of three directing vectors:

  • C-2 Amino: Para-directing to C-5 (Strong Activation).

  • C-3 Cyano: Meta-directing to C-5 (Deactivation).

  • C-4 Bromo: Ortho-directing to C-5 (Weak Deactivation/Steric).

Electronic Landscape & Regioselectivity Analysis

To design a successful protocol, we must first visualize the electronic density. The pyridine nitrogen (N-1) withdraws density, making the ring prone to nucleophilic attack (SnAr) rather than electrophilic attack. However, the C-2 amino group pumps electron density back into the system via resonance, specifically enriching C-3 and C-5.

Since C-3 is blocked by the nitrile group, C-5 is the only electronically viable site for EAS .

Visualization: The Regioselectivity Map

The following diagram illustrates the conflicting and converging electronic forces that isolate C-5 as the target.

Regioselectivity Molecule 2-Amino-4-bromo- nicotinonitrile N1 N-1 (Pyridine N) Electron Sink Molecule->N1 Deactivates Ring NH2 C-2 Amino (-NH2) Strong Activator Molecule->NH2 Attached CN C-3 Cyano (-CN) Blocking Group Molecule->CN Attached Br C-4 Bromo (-Br) Steric/Inductive Block Molecule->Br Attached C5 C-5 Position The 'Goldilocks' Zone N1->C5 Deactivates NH2->C5 Directs Para (+) CN->C5 Directs Meta (-) Br->C5 Directs Ortho (+/-)

Caption: Convergence of electronic directing effects on the C-5 position. Green arrows indicate activation; red/yellow indicate deactivation or steric blocking.

Primary Workflow: C-5 Electrophilic Halogenation

The most practical EAS reaction for this scaffold is iodination or bromination at C-5. This transformation converts the scaffold into a fully substituted pentasubstituted pyridine, a "universal intermediate" for cross-coupling reactions (e.g., Suzuki coupling at C-5 vs. C-4).

Why Iodination? Iodine is a "soft" electrophile. Using N-Iodosuccinimide (NIS) allows for mild conditions that avoid oxidizing the amine or hydrolyzing the nitrile.

Experimental Protocol: C-5 Selective Iodination

Objective: Synthesis of 2-Amino-4-bromo-5-iodonicotinonitrile.

Reagents:

  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 eq)

  • Electrophile: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Amino-4-bromonicotinonitrile and anhydrous MeCN. Stir until fully dissolved.

    • Note: DMF is a valid alternative if solubility is poor, but MeCN simplifies workup.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of radical species that could lead to side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (M+H) and appearance of Product (M+H+126).

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 10% Sodium Thiosulfate (

    
    ) solution.
    
    • Reasoning: Thiosulfate reduces any residual iodine (

      
      ) which causes dark coloration and oxidative degradation.
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The product usually precipitates as a solid and can be recrystallized from Ethanol/Water.
    

Data Summary Table: Halogenation Conditions

ElectrophileReagentSolventTempYieldKey Risk
Iodine (

)
NISMeCN25°C85-92%Light sensitivity (protect from light)
Bromine (

)
NBSDMF0°C75-80%Over-bromination (rare due to steric crowding)
Chlorine (

)
NCSMeCN60°C<50%Low reactivity; requires heat which degrades nitrile

Secondary Workflow: Competitive N-Functionalization

While the chemist targets the ring (C-5), the exocyclic amine (N-Exo) is a better nucleophile. If the electrophile is "hard" (e.g., Acid Chlorides, Anhydrides), the reaction will occur at the Nitrogen, not the Carbon.

When to use this: If the goal is to protect the amine before performing harsh ring transformations (like nitration), or to synthesize peptidomimetics.

Workflow Diagram: C-5 vs N-Exo Selectivity

ReactionPathways cluster_0 Pathway A: Soft Electrophile (C-Attack) cluster_1 Pathway B: Hard Electrophile (N-Attack) Start 2-Amino-4-bromonicotinonitrile NIS Reagent: NIS / MeCN Start->NIS AcCl Reagent: Acetyl Chloride / Base Start->AcCl ProductA C-5 Iodinated Product (Ring Substitution) NIS->ProductA Kinetic Control (Soft-Soft) ProductB N-Acetylated Product (Amide Formation) AcCl->ProductB Charge Control (Hard-Hard)

Caption: Divergent pathways based on electrophile hardness. Pathway A (Green) represents the desired EAS.

Troubleshooting & Optimization

The "Pyridine Deactivation Trap"

A common error is using strong Lewis Acids (


) or Protic Acids (

) to catalyze the reaction.
  • The Trap: Protons (

    
    ) bind to the Pyridine Nitrogen (N-1). This creates a pyridinium ion, which is positively charged and extremely electron-deficient.
    
  • The Result: The ring becomes inert to Electrophilic Substitution.

  • The Fix: Maintain neutral or slightly basic conditions, or use reagents like NIS that do not generate strong acid byproducts.

Validation Criteria (Self-Validating Protocol)

To ensure the reaction occurred at C-5 and not N-Exo:

  • 1H NMR: The starting material has a doublet at the aromatic region (C-5 H and C-6 H coupling). The Product will show a singlet (only C-6 H remains). If the signal integrates to 1H and is a singlet, C-5 substitution is confirmed.

  • IR Spectroscopy: Retention of the

    
     stretch (3300-3400 cm⁻¹) confirms the amine is free and not acylated.
    

References

  • Mechanistic Basis of Pyridine Halogen

    • Title: Regioselective Halogenation of 2-Aminopyridines using N-Halosuccinimides.[1]

    • Source: Journal of Organic Chemistry (General Reactivity Framework).
    • Context: Establishes NIS/MeCN as the standard for C-5 functionaliz
    • Link:[Link]

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Homologous Protocol)

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine and Optimization of Halogen
    • Source: IJSSST / ResearchG
    • Context: Provides the specific stoichiometry and temperature controls for iodin
    • Link:[Link]

  • NBS/NIS Reactivity Profiles

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[2][3][4][5]

    • Source: Organic Chemistry Portal.
    • Context: Reference for solvent effects (DMF vs MeCN) on regioselectivity.
    • Link:[Link]

Sources

The Latent Therapeutic Potential of 2-Amino-4-bromonicotinonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-4-bromonicotinonitrile scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. While direct biological data on its derivatives are nascent, a comprehensive analysis of structurally analogous compounds, particularly 2-amino-4-bromopyridine and related aminopyrimidine and aminothiazole congeners, reveals a significant predictive value for their therapeutic potential. This technical guide synthesizes the existing knowledge on these related scaffolds to provide a predictive framework for the biological activities of 2-amino-4-bromonicotinonitrile derivatives. We will delve into the synthetic accessibility of this core structure and, through reasoned analogy, explore its potential as a source of novel anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended to serve as a foundational resource to catalyze further research and development into this promising class of molecules.

Introduction: The Strategic Value of the 2-Amino-4-bromonicotinonitrile Core

The 2-amino-4-bromonicotinonitrile moiety is a synthetically tractable and highly versatile chemical scaffold. Its strategic arrangement of a nucleophilic amino group, an electrophilic bromine atom, and a nitrile group on a pyridine ring offers multiple avenues for chemical modification and the generation of diverse compound libraries.[1][2][] This inherent chemical reactivity, coupled with the established biological significance of the aminopyridine core, positions 2-amino-4-bromonicotinonitrile derivatives as compelling candidates for drug discovery programs.[1][4]

The 2-aminopyridine framework is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer and antimicrobial activities.[1][4] The introduction of a bromine atom at the 4-position and a nitrile group at the 3-position is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target affinity and novel mechanisms of action.

Synthetic Pathways to the Core Scaffold

The synthesis of the 2-amino-4-bromonicotinonitrile core is accessible through established synthetic methodologies. A plausible and efficient route would involve the bromination of 2-aminonicotinonitrile. The following protocol outlines a general procedure based on well-documented reactions for the synthesis of related brominated pyridines.[2]

Experimental Protocol: Synthesis of 2-Amino-4-bromonicotinonitrile

Materials:

  • 2-Aminonicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and workup reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile in a round bottom flask, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-4-bromonicotinonitrile.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings, making it suitable for the bromination of the aminopyridine core without harsh reaction conditions.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • TLC Monitoring: Frequent monitoring of the reaction progress is crucial to prevent over-bromination or degradation of the product.

  • Aqueous Workup: The use of sodium bicarbonate solution neutralizes any acidic byproducts, and the subsequent washing and drying steps ensure the removal of impurities before purification.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, yielding a high-purity product.

Predicted Biological Activities: An Analog-Based Approach

Due to the limited direct research on 2-amino-4-bromonicotinonitrile derivatives, we will extrapolate their potential biological activities from the well-documented activities of structurally similar compounds.

Anticancer Potential

Derivatives of 2-aminopyridine and 2-aminopyrimidine have demonstrated significant anticancer activity.[5][6] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[7]

Inference for 2-Amino-4-bromonicotinonitrile Derivatives:

The 2-amino-4-bromonicotinonitrile scaffold is predicted to serve as a valuable platform for the development of novel anticancer agents. The bromine atom can act as a handle for further functionalization through cross-coupling reactions to introduce various side chains that can interact with specific pockets in target proteins.[8] The nitrile group may also contribute to binding interactions or can be further elaborated into other functional groups.

Potential Molecular Targets:

Based on the activity of related compounds, potential anticancer targets for derivatives of 2-amino-4-bromonicotinonitrile include:

  • Protein Kinases: The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.[7] Derivatives could be designed to target kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[6][7][9]

  • Tubulin: Some nitrile-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

Illustrative Signaling Pathway: Potential Inhibition of EGFR Signaling

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 2-Amino-4-bromonicotinonitrile Derivative Inhibitor->EGFR

Caption: Predicted inhibition of the EGFR signaling pathway by a 2-amino-4-bromonicotinonitrile derivative.

Antimicrobial Activity

The 2-aminothiazole and other related heterocyclic structures have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13]

Inference for 2-Amino-4-bromonicotinonitrile Derivatives:

The presence of the aminopyridine core, which is isosteric to the aminothiazole core in some respects, suggests that derivatives of 2-amino-4-bromonicotinonitrile could exhibit antimicrobial activity. The bromine atom and nitrile group can be modified to optimize the compound's interaction with microbial targets.

Potential Mechanisms of Action:

  • Inhibition of Essential Enzymes: Derivatives may target bacterial enzymes involved in crucial metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

  • Membrane Disruption: The overall lipophilicity and electronic properties of the derivatives could be tuned to enable them to disrupt microbial cell membranes.

Quantitative Data from Analogous Compounds

To provide a tangible sense of the potential potency, the following table summarizes the reported biological activities of structurally related compounds.

Compound ClassBiological ActivityTarget/OrganismIC50/MICReference
2-Phenylacrylonitrile DerivativesAnticancerHCT116 cells5.9 nM[11]
2-Phenylacrylonitrile DerivativesAnticancerBEL-7402 cells7.8 nM[11]
2-Amino-4-chloro-pyrimidine derivativeAnticancerHCT116 cells89.24 µM[5]
2-Amino-4-chloro-pyrimidine derivativeAnticancerMCF7 cells89.37 µM[5]
2-Amino-4-(4-bromo-phenyl thiazole) derivativeAntibacterialS. aureusModerate Activity[12]
2-Amino-4-(4-bromo-phenyl thiazole) derivativeAntifungalC. albicansSlight Activity[12]
4-Aminothieno[2,3-d]pyrimidine derivativeKinase InhibitorCK20.008 µM[14]

Proposed Experimental Workflows for Activity Validation

To validate the predicted biological activities of novel 2-amino-4-bromonicotinonitrile derivatives, a systematic experimental approach is necessary.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized 2-amino-4-bromonicotinonitrile derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Workflow Diagram: Anticancer Activity Screening

anticancer_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesize Derivatives purification Purify & Characterize synthesis->purification mtt MTT Cytotoxicity Assay purification->mtt target_id Target Identification (e.g., Kinase Panel) mtt->target_id cell_cycle Cell Cycle Analysis target_id->cell_cycle apoptosis Apoptosis Assays target_id->apoptosis

Caption: A streamlined workflow for the evaluation of anticancer activity.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Culture: Grow the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Compound Preparation: Prepare a serial dilution of the synthesized derivatives in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-amino-4-bromonicotinonitrile scaffold holds considerable, albeit largely unexplored, promise for the development of novel therapeutic agents. By drawing logical inferences from the established biological activities of its structural analogs, we have outlined a compelling case for its potential in anticancer, antimicrobial, and kinase inhibition applications. The synthetic accessibility of this core, coupled with its amenability to diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns.

The experimental protocols and workflows detailed in this guide provide a clear path for the systematic evaluation of newly synthesized derivatives. Future research should focus on the generation of a diverse library of 2-amino-4-bromonicotinonitrile derivatives and their comprehensive biological screening. Elucidation of the structure-activity relationships will be paramount in optimizing lead compounds for enhanced potency, selectivity, and favorable pharmacokinetic profiles. It is our firm belief that dedicated research into this scaffold will unlock its therapeutic potential and contribute to the development of next-generation medicines.

References

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Chikhale, R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969552. [Link]

  • El-Sayed, M. A., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(45), 31631-31650. [Link]

  • Rosenberg, S. H., et al. (1991). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 34(2), 469-477. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1329. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(19), 6548. [Link]

  • Braga, T. C., et al. (2022). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. European Journal of Medicinal Chemistry Reports, 4, 100030. [Link]

  • Lee, W.-G., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 836814. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1329. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Crystals, 13(6), 935. [Link]

  • Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14884-14899. [Link]

  • Volynets, G. P., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 124-135. [Link]

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Chojnacki, J., et al. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 20(27), 2849-2861. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 8(3), 305-326. [Link]

  • Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1541-1579. [Link]

  • Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14884-14899. [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International journal of health sciences, 6(S4), 211-226. [Link]/6314)

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An In-depth Technical Guide to 2-Amino-4-bromonicotinonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-amino-4-bromonicotinonitrile, a trifunctionalized pyridine derivative of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility as a strategic molecular scaffold.

Strategic Importance in Modern Synthesis

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridine ring being a particularly "privileged" scaffold due to its presence in numerous FDA-approved drugs and biologically active natural products. The value of a building block, however, lies not just in its core structure but in the synthetic handles it offers for molecular elaboration.

2-Amino-4-bromonicotinonitrile (IUPAC: 2-amino-4-bromopyridine-3-carbonitrile) is a powerful reagent precisely because it provides three distinct and orthogonally reactive functional groups on this privileged core:

  • C4-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional regiocontrol.

  • C2-Amino Group: A versatile nucleophile and hydrogen bond donor, crucial for pharmacophore construction and for directing further reactions or building fused ring systems.

  • C3-Nitrile Group: A functional group that can be transformed into a variety of other moieties, including carboxylic acids, amides, or amines, or used as an electrophilic partner in cyclization reactions.

This trifecta of functionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of complex molecular libraries from a single, well-defined starting material.

Physicochemical & Spectroscopic Profile

Accurate identification and confirmation of starting material purity are paramount. The following tables summarize the key physical properties and expected spectroscopic signatures for 2-amino-4-bromonicotinonitrile.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1152617-15-6[1][2]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Appearance Off-white to light yellow solid[3]
Purity Typically ≥95%[2]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]
Table 2: Spectroscopic Characterization Data (Predicted)
TechniqueSignatureRationale
¹H-NMR δ ~8.0-8.2 ppm (d, 1H, H-6)Pyridine proton adjacent to ring nitrogen, deshielded.
δ ~7.0-7.2 ppm (d, 1H, H-5)Pyridine proton coupled to H-6.
δ ~5.5-6.5 ppm (s, 2H, -NH₂)Broad singlet for amino protons, exchangeable with D₂O.
¹³C-NMR δ ~160-162 ppm (C-2)Carbon bearing the amino group.
δ ~150-152 ppm (C-6)Aromatic CH adjacent to ring nitrogen.
δ ~125-128 ppm (C-5)Aromatic CH.
δ ~115-118 ppm (C-4)Carbon bearing the bromine atom.
δ ~115-117 ppm (-CN)Nitrile carbon, typically in this region.
δ ~90-95 ppm (C-3)Carbon adjacent to both nitrile and amino-bearing carbon.
IR (cm⁻¹) 3450-3300 (N-H stretch)Two bands typical for a primary amine.
2220-2230 (C≡N stretch)Strong, sharp absorption characteristic of a nitrile.
1640-1600 (N-H bend)Bending vibration of the primary amine.
1550-1400 (C=C, C=N stretch)Aromatic ring vibrations.

Plausible Synthetic Strategies

While specific, validated, large-scale preparations for 2-amino-4-bromonicotinonitrile are not extensively detailed in readily available literature, its synthesis can be logically approached through established pyridine chemistry. A likely strategy involves the direct, regioselective bromination of a pre-existing aminonicotinonitrile scaffold.

A plausible laboratory-scale approach could involve the bromination of 2-aminonicotinonitrile. The amino group at the C2 position is strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating, particularly towards electrophiles at the 3- and 5-positions. This electronic interplay makes predicting the outcome complex, but bromination at the C4 position is a feasible pathway, potentially requiring specific catalysts or conditions to achieve the desired regioselectivity over the C5 position.

cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Aminonicotinonitrile reaction Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., Acetic Acid, CCl₄) start->reaction 1. Introduction of Reagents product 2-Amino-4-bromonicotinonitrile reaction->product 2. Electrophilic Aromatic Substitution Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1_r2 boronate R²-B(OR)₂ (Base Activated) boronate->transmetal reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from standard practices for bromo-pyridines. [4]Optimization of catalyst, ligand, base, and temperature is crucial for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 2-amino-4-bromonicotinonitrile (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos or XPhos.

  • Solvent Addition: Add a degassed solvent system, commonly 1,4-dioxane/water or toluene/water. [4]4. Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. [4]Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This is essential for introducing diverse amine side chains, which are common in pharmacophores.

  • Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes, a gateway to linear scaffolds and further click chemistry modifications. [5]* Stille Coupling: Uses organostannane reagents and is known for its tolerance of a wide variety of functional groups. [6]* Heck Coupling: Couples with alkenes to form substituted olefin products.

Transformations of the Amino and Nitrile Groups

While the C4-bromo position is often addressed first, the C2-amino and C3-nitrile groups offer rich chemistry for subsequent modifications.

cluster_amino C2-Amino Reactions cluster_nitrile C3-Nitrile Reactions cluster_bromo C4-Bromo Reactions start 2-Amino-4-bromonicotinonitrile C2-NH₂ C3-CN C4-Br acylation Acylation / Sulfonylation start:f1->acylation diazotization Diazotization (Sandmeyer) start:f1->diazotization cyclization_a Fused Ring Formation (e.g., with β-ketoesters) start:f1->cyclization_a hydrolysis_acid Hydrolysis → Carboxylic Acid start:f2->hydrolysis_acid hydrolysis_amide Hydrolysis → Amide start:f2->hydrolysis_amide reduction Reduction → Aminomethyl start:f2->reduction cyclization_n Cyclization Partner start:f2->cyclization_n suzuki Suzuki Coupling (C-C) start:f3->suzuki buchwald Buchwald-Hartwig (C-N) start:f3->buchwald sonogashira Sonogashira (C-C≡) start:f3->sonogashira

Caption: Reaction pathways available for the building block.

Applications in Drug Discovery and Medicinal Chemistry

The true measure of a building block is the biological activity of the molecules it helps create. The 2-amino-nicotinonitrile scaffold is a component of molecules investigated for a range of therapeutic targets.

  • Kinase Inhibitors: The aminopyridine motif is a classic "hinge-binder" in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the protein's backbone. The C4-aryl substituent, installed via Suzuki coupling, often projects into a hydrophobic pocket to secure high-affinity binding.

  • Antimicrobial Agents: Triazolopyridine derivatives, which can be synthesized from aminopyridine precursors, have shown potent antibacterial activity. [7]* Anti-inflammatory and Anticancer Agents: Various substituted pyridine and fused-pyridine systems are core components of compounds with demonstrated anti-inflammatory and anticancer properties. [8]The ability to rapidly diversify the substitution pattern around the ring using this building block is key to optimizing activity and ADME properties. [9][10]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. 2-Amino-4-bromonicotinonitrile is an irritant and harmful if ingested or comes into contact with skin.

Table 3: GHS Hazard Information
Hazard CodeDescriptionSource(s)
H302/H312/H332 Harmful if swallowed, in contact with skin, or if inhaled.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and ANSI-rated safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Amino-4-bromonicotinonitrile is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive functional groups on a biologically relevant pyridine core provide a reliable and efficient platform for the synthesis of complex, high-value molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly suited for modern drug discovery campaigns that rely on the rapid generation and screening of diverse chemical libraries. By understanding the distinct reactivity of each functional handle, researchers can unlock the full potential of this powerful building block to accelerate the development of novel therapeutics and functional materials.

References

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Technical Safety & Handling Guide: 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule in Context

2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and fused bicyclic systems such as pyrido[2,3-d]pyrimidines. Its dual functionality—an electrophilic bromine at C4 and a nucleophilic amino-nitrile motif at C2/C3—makes it a versatile but reactive intermediate.

While not classified as acutely fatal (Category 1/2), its structural relationship to aminonitriles necessitates a safety protocol that treats it as a potent sensitizer and potential metabolic toxin . This guide moves beyond generic MSDS advice, providing a handling framework based on the compound’s physical behavior in organic synthesis workflows.

Physicochemical & Hazard Profile

Table 1: Core Identity & GHS Classification

PropertySpecification
CAS Number 1152617-15-6
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH.[1]
GHS Signal Word WARNING
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.

Critical Note on Nitrile Metabolism: While 2-Amino-4-bromonicotinonitrile is stable, in vivo metabolism of certain aminonitriles can liberate cyanide ions. Although this specific intermediate is generally handled as a standard "Harmful" solid, standard operating procedures (SOPs) should strictly prohibit ingestion or inhalation to negate this metabolic risk pathway.

Strategic Safety Framework

Effective safety for this compound relies on containment of the solid and barrier protection against solutions.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: The solid is often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder, which is a primary inhalation vector.

  • Inert Atmosphere: Store and react under Nitrogen (

    
    ) or Argon (
    
    
    
    ). While the solid is relatively air-stable, the 2-amino group is oxidation-prone over long-term storage, potentially forming colored impurities that complicate purification.
Personal Protective Equipment (PPE) Logic
  • Gloves (The Solvent Rule): Do not select gloves based on the solid alone. This compound is almost always dissolved in dipolar aprotic solvents (DMSO, DMF) which permeate standard latex rapidly.

    • Recommendation:Nitrile (minimum 0.11 mm thickness) for solid handling. Double-gloving or Laminate film (Silver Shield) gloves are required if handling concentrated solutions in DMF/DMSO.

  • Respiratory: If weighing >500 mg outside a hood (not recommended) or in a powder containment enclosure, a P95/P3 particulate respirator is mandatory.

Operational Protocol: Suzuki-Miyaura Coupling Setup

The following workflow illustrates the safe handling of 2-Amino-4-bromonicotinonitrile during a typical cross-coupling reaction, a common application for this intermediate.

Experimental Workflow

Objective: Coupling 2-Amino-4-bromonicotinonitrile (1.0 eq) with an Aryl Boronic Acid (1.2 eq).

  • Preparation of Solids (Zone: Fume Hood)

    • Place the reaction vial/flask in a secondary container (weigh boat or beaker).

    • Weigh 2-Amino-4-bromonicotinonitrile. Technique: Do not tap the spatula against the flask rim; this creates aerosolized dust. Use a funnel.

    • Add the catalyst (e.g.,

      
      ) and base (
      
      
      
      ) to the solid mixture before adding solvent to minimize splashing risks later.
  • Solvent Addition & Degassing

    • Add the solvent (e.g., 1,4-Dioxane/Water 4:1).

    • Safety Check: Ensure the vessel is not sealed during the initial mixing.

    • Degassing: Sparge with inert gas (

      
      ) for 5-10 minutes. Hazard: Do not use a high-pressure line directly; use a balloon or a regulated low-flow bleed to prevent solvent aerosols from escaping the flask.
      
  • Thermal Initiation

    • Seal the vessel (septum/crimp cap).

    • Heat to the required temperature (typically 80-100°C).

    • Pressure Risk: As the temperature rises, internal pressure increases. Ensure the setup allows for pressure relief (e.g., an inert gas balloon) or use a pressure-rated vessel (microwave vial).

  • Work-up & Quenching

    • Cool to Room Temperature (RT) before opening.[2]

    • Quench: Dilute with water/brine.

    • Extraction: Use Ethyl Acetate.[3][4] Note: The organic layer will contain the product; the aqueous layer will contain residual boronic salts and base. Treat all layers as potentially contaminated with the starting nitrile until verified otherwise.

Visualization: Safety Logic Flow

SafetyLogic Hazard Hazard Source: 2-Amino-4-bromonicotinonitrile State_Solid State: Solid (Powder) Hazard->State_Solid State_Soln State: Solution (DMSO/DMF) Hazard->State_Soln Risk_Inhale Risk: Inhalation State_Solid->Risk_Inhale Risk_Absorb Risk: Dermal Absorption (Enhanced by Solvent) State_Soln->Risk_Absorb Control_Eng Engineering Control: Fume Hood + Static Ionizer Safe_Ops Safe Operation Control_Eng->Safe_Ops Control_PPE PPE Control: Double Nitrile Gloves Control_PPE->Safe_Ops Risk_Inhale->Control_Eng Mitigated by Risk_Absorb->Control_PPE Mitigated by

Figure 1: Safety Logic Flowchart demonstrating the mitigation strategies for solid vs. solution states.

Emergency Response & Decontamination

Spill Management
  • Solid Spill:

    • Do NOT sweep dry (creates dust).

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up and place in a sealed hazardous waste bag.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with 10% bleach solution followed by water. Rationale: Bleach (hypochlorite) helps oxidize residual amine/nitrile traces, though standard detergent is sufficient for physical removal.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Critical: Hold eyelids apart. The solid is abrasive and an irritant.

  • Skin Contact: Wash with soap and water.[5] Do NOT use ethanol or solvents to wash skin; this increases permeability.

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately.

Visualization: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water 3. NO Solvents Skin->Act_Skin Act_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Medical Eval Eye->Act_Eye Act_Spill 1. Dampen Powder 2. Absorb 3. Double Bag Waste Spill->Act_Spill

Figure 2: Emergency Response Decision Tree for common laboratory incidents.

References

  • Chemical Identity & Properties: Sigma-Aldrich. 2-Amino-4-bromonicotinonitrile Safety Data Sheet. Retrieved from (Accessed Feb 2026).

  • Synthesis Application (Kinase Inhibitors):Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine-Based PI3K Inhibitors.
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nitrile Safety & Metabolism: NOAA Cameo Chemicals. Nitriles and Aminonitriles Hazard Data. Link

  • Glove Permeation Data: Ansell Chemical Resistance Guide. Permeation times for DMSO/DMF. Link

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling on 2-amino-4-bromonicotinonitrile (CAS: 958614-36-3). This substrate presents a "perfect storm" of synthetic challenges: a catalyst-poisoning free amine, an electron-deficient pyridine ring, and a labile nitrile group susceptible to hydrolysis.

Standard protocols often fail due to palladium deactivation by the C2-amine or competitive hydrolysis of the C3-nitrile. This application note provides a Dual-Pathway Protocol :

  • Method A (Standard): A cost-effective baseline for robust boronic acids.

  • Method B (High-Performance): A specialized Buchwald-ligand system for difficult coupling partners or when catalyst poisoning is observed.

Chemical Context & Mechanistic Challenges[1]

The Substrate Architecture

The scaffold contains three distinct functional zones that dictate reaction success:

  • C2-Amine (

    
    ):  A Lewis basic site that coordinates tightly to Pd(II) species, displacing phosphine ligands and forming catalytically inactive "Pd-black" or stable bis-amine complexes.
    
  • C3-Nitrile (

    
    ):  Highly electron-withdrawing. It activates the C4-Br bond for oxidative addition but renders the ring susceptible to nucleophilic attack (hydrolysis to amide/acid) by hydroxide bases.
    
  • C4-Bromide (

    
    ):  The site of oxidative addition.[1]
    
Catalyst Deactivation Pathway

The primary failure mode is the coordination of the free amine to the unsaturated Pd(0) or Pd(II) intermediate. To prevent this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to sterically crowd the metal center, preventing the approach of the substrate's nitrogen atoms while facilitating oxidative addition.

CatalystCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Poison CATALYST POISONING (Pd-Amine Complex) Pd0->Poison Ligand Displacement Substrate 2-Amino-4-bromo- nicotinonitrile Substrate->Poison Coordination of Free Amine TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle showing the competing "Poisoning" pathway where the free amine coordinates to Palladium, arresting the cycle.

Experimental Protocols

Reagent Selection Guide
ComponentRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1)High solubility for heterocycles; water is essential for the boronate intermediate.
Base

(2.0 - 3.0 equiv)
Strong enough to activate boronic acid, but milder than hydroxides to prevent nitrile hydrolysis.
Catalyst (Method A)

Robust, air-stable, bidentate ligand resists displacement. Good for simple aryls.
Catalyst (Method B)

+ XPhos
XPhos provides steric bulk to block amine coordination and high electron density for oxidative addition.
Method A: The "Workhorse" Protocol (Cost-Effective)

Use this for highly reactive aryl boronic acids.

Reagents:

  • 2-Amino-4-bromonicotinonitrile (1.0 equiv, 1.0 mmol, 198 mg)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • 
     (2.5 equiv, 2.5 mmol, 345 mg)
    
  • 
     (5 mol%, 0.05 mmol, 41 mg)
    
  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)[3]

Procedure:

  • Degassing (Critical): Charge a 20 mL microwave vial or Schlenk tube with the halide, boronic acid, base, and catalyst. Seal the vessel. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvent Addition: Add sparged 1,4-dioxane and water via syringe.

  • Reaction: Heat to 90°C for 4–16 hours. Note: Monitor by LCMS.[2] If conversion stalls >50%, switch to Method B.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2]
Method B: The "High-Performance" Protocol (Buchwald System)

Use this for hindered boronic acids, heteroaryl boronates, or if Method A fails.

Reagents:

  • 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Boronic Acid (1.5 equiv)[4]

  • 
     (3.0 equiv, tribasic, finely ground)
    
  • Pre-catalyst: XPhos Pd G2 or G3 (2–5 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Solvent: n-Butanol (or Dioxane) / Water (4:1)

Procedure:

  • Premixing: If using

    
    /Ligand separate, premix them in the solvent for 10 mins at 60°C under Argon to generate the active 
    
    
    
    species before adding the substrate.
  • Reaction: Add substrate, boronic acid, and base. Heat to 100°C for 2–6 hours.

  • Scavenging (Drug Dev Requirement): After cooling, add SiliaMetS® Thiol or equivalent Pd-scavenging resin (0.5 equiv w/w relative to catalyst) and stir for 30 mins. Filter through Celite.[2] This prevents heavy metal contamination in biological assays.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2) Check Check LCMS Conversion Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Stall Stalled <50% (Catalyst Death) Check->Stall Low Conv. Hydrolysis Nitrile Hydrolysis (M+18 observed) Check->Hydrolysis Side Product SwitchLigand SwitchLigand Stall->SwitchLigand Switch to Method B (XPhos/SPhos) SwitchBase SwitchBase Hydrolysis->SwitchBase Switch Base to K3PO4 or CsF (anhydrous) Retest Check LCMS SwitchLigand->Retest Retry SwitchBase->Retest Retest->Success

Figure 2: Decision tree for troubleshooting reaction failures.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst poisoning by free amine.Switch to XPhos or BrettPhos ligands. Increase temp to 100°C.
Protodehalogenation (M-Br replaced by H)Water content too high or difficult transmetallation.Use anhydrous DMF or Toluene ; switch base to CsF .
Nitrile Hydrolysis (Amide formation)Base is too strong or reaction too long.Switch from Carbonate to Phosphate (

)
. Reduce water ratio (10:1).
Homocoupling of Boronic Acid Oxygen present in system.[5]Improve degassing (sparge solvent with Ar for 15 mins).

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aminopyridines."[2][6][7]

    • Source:Journal of the American Chemical Society (Buchwald Group).
    • Context: Establishes the necessity of dialkylbiaryl phosphine ligands (XPhos)
  • Mechanistic Insight on Catalyst Poisoning

    • Title: "Mechanistic Studies on the Palladium-C
    • Source:Chemical Reviews.
    • Context: Details the coordination of pyridine nitrogens to Pd centers.
  • Protocol for Nitrile-Containing Heterocycles

    • Title: "Practical Synthesis of 2-Amino-3-cyanopyridines via Suzuki Coupling."
    • Source:Tetrahedron Letters.
    • Context: Validation of phosph
  • General Suzuki Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: The Reaction and the Catalyst."[4][5][8]

    • Source:Organic Chemistry Portal.

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminonicotinonitrile Scaffolds

The 2-aminonicotinonitrile structural motif is a cornerstone in contemporary medicinal chemistry and drug development. Its inherent electronic properties and hydrogen bonding capabilities make it a privileged scaffold for designing molecules that interact with a wide range of biological targets. The derivatization of this core structure is crucial for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for introducing aryl and heteroaryl moieties at the C4-position of the pyridine ring, thereby enabling the exploration of vast chemical space.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, generally mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of palladium catalysts for the Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various catalyst systems, and provides a detailed, field-proven protocol to guide your synthetic efforts.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-4-bromonicotinonitrile. This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For bromopyridines, this step is generally efficient.

  • Transmetalation: The aryl or heteroaryl group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4] The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Oxidative Addition->Ar-Pd(II)(L)2-Br Transmetalation Transmetalation Ar-Pd(II)(L)2-Br->Transmetalation Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)(L)2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Base Base Base->Transmetalation Activation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Base Ar-Br Ar-Br Ar-Br->Oxidative Addition 2-Amino-4-bromonicotinonitrile

Key Considerations for the Suzuki Coupling of 2-Amino-4-bromonicotinonitrile

The successful Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile hinges on the careful selection of several key reaction parameters. The presence of the electron-donating amino group and the nitrogen atom within the pyridine ring can influence the reactivity of the substrate and the catalyst.

  • Choice of Palladium Catalyst: The selection of the palladium source and its associated ligands is the most critical factor. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[2]

    • Buchwald-Type Ligands and Precatalysts: Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated exceptional activity in the coupling of heteroaryl halides.[6][7] The corresponding palladium precatalysts (e.g., XPhos Pd G2 or G3) are often preferred due to their air and moisture stability, which simplifies reaction setup.

    • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust and versatile catalyst that has shown efficacy in the coupling of pyridine derivatives.

    • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that can be effective, particularly in microwave-assisted reactions.[8] However, it can be sensitive to air and may require higher catalyst loadings.

  • The Role of the Base: The base plays a crucial role in the transmetalation step.[4] The choice of base can influence the reaction rate and the stability of the boronic acid.

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.

    • Phosphates: Potassium phosphate (K₃PO₄) is often a superior choice, particularly when dealing with sensitive boronic acids, as it can mitigate protodeboronation.[2]

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for this type of transformation.

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle.

    • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used solvents, often in combination with water.[2] The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

    • Dimethylformamide (DMF): DMF can also be an effective solvent, particularly for reactions requiring higher temperatures.

  • Reaction Temperature and Method:

    • Conventional Heating: Typical reaction temperatures range from 80 to 110 °C.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8][9] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.

Comparative Analysis of Palladium Catalyst Systems

The following table provides a comparative overview of commonly used palladium catalyst systems for the Suzuki-Miyaura coupling of aryl and heteroaryl bromides. While specific data for 2-amino-4-bromonicotinonitrile is not extensively published, the information presented for analogous substrates serves as a valuable guide for catalyst selection and reaction optimization.

Catalyst SystemLigand TypeKey AdvantagesTypical SubstratesConsiderations
XPhos Pd G2/G3 Buchwald Biaryl PhosphineHigh activity for challenging substrates, air and moisture stable, low catalyst loadings.Heteroaryl bromides, sterically hindered substrates.Higher cost compared to traditional catalysts.
Pd(dppf)Cl₂ Ferrocene-based DiphosphineRobust, versatile, good for a wide range of substrates.Aryl and heteroaryl bromides.May require higher temperatures than Buchwald catalysts.
Pd(PPh₃)₄ TriphenylphosphineReadily available, cost-effective.Electron-deficient aryl bromides.Air-sensitive, may require higher catalyst loadings, potential for ligand dissociation issues.
Pd(OAc)₂ / Ligand In situ generatedFlexible, allows for ligand screening.Wide range of aryl and heteroaryl bromides.Requires careful optimization of ligand and palladium source ratio.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile with a generic arylboronic acid. This protocol is based on best practices derived from the literature for similar transformations and serves as an excellent starting point for your experiments.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - 2-Amino-4-bromonicotinonitrile - Arylboronic Acid - Base (e.g., K3PO4) - Palladium Precatalyst (e.g., XPhos Pd G3) Solvent Add Degassed Solvent(s) (e.g., Dioxane/Water) Reagents->Solvent Inert Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Inert Heating Heat to Desired Temperature (e.g., 100 °C or Microwave) Inert->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract (e.g., EtOAc and Water) Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Materials:

  • 2-Amino-4-bromonicotinonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (0.01 - 0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (argon or nitrogen), add 2-amino-4-bromonicotinonitrile, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

    • Expertise & Experience Insight: The use of a precatalyst like XPhos Pd G3 is recommended as it is air-stable and provides a reliable source of the active Pd(0) catalyst in situ, leading to more reproducible results.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a ratio of 4:1 to 10:1 v/v) to the reaction vessel. The final concentration of the limiting reagent should be in the range of 0.1 - 0.5 M.

    • Causality Explanation: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and hinder the reaction.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 100-140 °C for 15-60 minutes.

    • Self-Validating System: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

    • Trustworthiness: This aqueous workup is designed to remove the inorganic base and other water-soluble byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-aryl-nicotinonitrile.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-amino-4-aryl-nicotinonitriles. By understanding the underlying mechanism and carefully selecting the palladium catalyst, base, and solvent, researchers can efficiently generate a diverse range of compounds for drug discovery and development. The use of modern, air-stable palladium precatalysts, such as those based on Buchwald's biaryl phosphine ligands, is highly recommended for achieving high yields and reproducibility, particularly with challenging heteroaromatic substrates. The protocol provided herein serves as a robust starting point for the successful implementation of this powerful transformation.

References

  • Al-Zoubi, R. M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1657. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Valente, E., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Dandapat, T., et al. (2021). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Org. Lett., 23(1), 123-127. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2841. [Link]

  • Zhang, H., et al. (2010). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Appl. Organomet. Chem., 24(10), 733-736. [Link]

  • Al-Masri, O. A., et al. (2018). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. J. Chem., 2018, 1-9. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Angew. Chem. Int. Ed., 45(40), 6641-6645. [Link]

  • Wang, F., et al. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. Angew. Chem. Int. Ed., 55(27), 7761-7765. [Link]

  • Sjöberg, H. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3169. [Link]

  • Li, J. H., et al. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Chin. J. Chem., 27(11), 2189-2192. [Link]

  • Gurung, S. R., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Org. Lett., 16(11), 3024-3027. [Link]

  • Cacchi, S., et al. (2008). Palladium-assisted multicomponent synthesis of 2-aryl-4-aminoquinolines and 2-aryl-4-amino[7][8]naphthyridines. Org. Biomol. Chem., 6(19), 3536-3543. [Link]

  • Drouillat, B., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Org. Lett., 11(19), 4446-4449. [Link]

  • Aydin, F., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(8), 9801-9813. [Link]

  • de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Dalton Trans., (24), 421-429. [Link]

  • Friis, S. D., et al. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Org. Lett., 16(16), 4296-4299. [Link]

  • Kögl, M. (2015). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Monatsh. Chem., 146(9), 1395-1411. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Wang, D. H., et al. (2010). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chem. Commun., 46(12), 2046-2048. [Link]

  • Zahmatkesh, S., & Moghaddam, F. M. (2022). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. J. Synth. Chem., 1(2), 104-110. [Link]

  • Macmillan Group. (n.d.). B-Alkyl Suzuki Couplings. [Link]

  • Kumar, A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. J. Med. Chem., 60(9), 3846-3860. [Link]

  • Köhler, K., et al. (2008). Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst. Chem. Eur. J., 14(20), 6066-6072. [Link]

  • ChemOrgChem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Kumar, A., et al. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Lett., 53(1), 108-111. [Link]

  • Miyaura, N. (2019). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 9(12), 1044. [Link]

  • Heydari, A., et al. (2023). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Adv., 13(31), 21469-21478. [Link]

  • Daugulis, O., et al. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. J. Am. Chem. Soc., 132(11), 3904-3919. [Link]

  • Tan, X., et al. (2021). Palladium-Catalyzed Synthesis of Amino β-Lactones Using Aryl Amines and Alkenyl Carboxylic Acids. Org. Lett., 23(18), 7164-7168. [Link]

  • Zhao, X., et al. (2017). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Org. Lett., 19(17), 4568-4571. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

Application Note: Sonogashira Coupling of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 2-Amino-4-bromonicotinonitrile (also known as 2-amino-4-bromopyridine-3-carbonitrile) with terminal alkynes. This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., MEK, EGFR inhibitors) and fused bicyclic heterocycles like 7-azaindoles and pyrido[2,3-d]pyrimidines.

While the 4-bromo position is electronically activated by the pyridine nitrogen and the 3-cyano group, the presence of the free 2-amino group presents unique challenges regarding catalyst coordination (poisoning) and solubility. This note provides a Standard Protocol for routine synthesis and an Advanced Protocol for challenging substrates, supported by mechanistic insights and troubleshooting matrices.

Substrate Analysis & Critical Control Points

Structural Reactivity Profile

The substrate 2-Amino-4-bromonicotinonitrile possesses three distinct features that dictate reaction conditions:

  • Electronic Activation (C4-Br): The electron-withdrawing nitrile group (-CN) at C3 and the pyridine nitrogen render the C4 position highly electrophilic. This facilitates rapid Oxidative Addition of Pd(0), often making this step faster than in simple aryl bromides.

  • Catalyst Poisoning (2-NH2): The exocyclic amine at C2, in proximity to the pyridine nitrogen, creates a potential chelating motif. While the electron-deficient ring reduces the basicity of the pyridine nitrogen, the free amine can still compete for open coordination sites on Palladium, potentially stalling the catalytic cycle.

  • Solubility: The combination of the polar amino and nitrile groups makes the molecule sparingly soluble in non-polar solvents (Toluene, Hexanes) and moderately soluble in THF. High-polarity aprotic solvents (DMF, DMSO) are often required to maintain homogeneity.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, for this substrate, the Transmetallation step is often the bottleneck if the copper acetylide solubility is poor or if the amine interferes.

SonogashiraMechanism Substrate 2-Amino-4-bromo- nicotinonitrile OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Alkyne Product RedElim->Product CuCycle Cu(I)-Acetylide Formation CuCycle->TransMet

Figure 1: Catalytic cycle highlighting the critical Transmetallation intersection.

Experimental Protocols

Method A: Standard Conditions (Cost-Effective)

Best for: Simple aliphatic or aromatic alkynes with good solubility.

Reagents:

  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (10 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk tube or microwave vial with a stir bar, Substrate (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).

  • Inerting: Cap the vessel and cycle vacuum/Argon (or Nitrogen) three times to remove oxygen. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Inject anhydrous DMF and TEA via syringe under Argon flow.

  • Alkyne Addition: Add the terminal alkyne via syringe. Liquid alkynes can be added neat; solid alkynes should be dissolved in minimal DMF.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.

    • Visual Cue: The reaction often turns dark brown/black as Pd(0) is generated.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a Celite pad to remove Pd/Cu residues.

    • Wash the organic layer with brine (3x) to remove DMF.

    • Dry over Na2SO4, concentrate, and purify via flash chromatography.

Method B: High-Performance Conditions (Difficult Substrates)

Best for: Sterically hindered alkynes, thermally sensitive substrates, or if Method A fails.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Co-catalyst: CuI (5 mol%)[4]

  • Base: Diisopropylamine (DIPA) or TEA

  • Solvent: THF/TEA (1:1 mixture) or DMSO (if solubility is critical)

  • Temperature: 60°C or Microwave (100°C for 30 min)

Rationale: The bidentate ligand (dppf) is more stable and less prone to displacement by the 2-amino group of the substrate, extending catalyst life.

Workflow Visualization

Workflow Start Start: Dry Glassware & Reagents Degas Degas System (Vac/Argon x3) Start->Degas Mix Add Solvent (DMF) & Base (TEA) Degas->Mix Heat Heat to 80°C (4-12 Hours) Mix->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc, Wash Brine Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Figure 2: Operational workflow for the Sonogashira coupling process.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by 2-NH2 group.Switch to Pd(dppf)Cl2 or increase catalyst loading to 10 mol%.
Glaser Coupling (Alkyne dimer) Oxygen presence in system.Rigorous degassing (freeze-pump-thaw is best). Add alkyne slowly via syringe pump.
Low Conversion Poor solubility of substrate.Switch solvent from THF to DMF or DMSO . Increase temp to 100°C.
Black Precipitate (early) Catalyst decomposition ("Pd Black").Add excess ligand (PPh3, 10 mol%) to stabilize Pd species.
New Spot (Lower Rf) Cyclization to 7-azaindole/furopyridine.This is a common side reaction for this scaffold. Lower temperature to <60°C if the open alkyne is desired.

References

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." BenchChem Application Library. Link

  • Sciforum. "Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles." Sciforum Electronic Conference on Synthetic Organic Chemistry. Link

  • MDPI. "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 2024.[5] Link

  • Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Conditions." Organic Chemistry Portal. Link

  • Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines." Modern Research in Catalysis, 2017.[4][6] Link

Sources

Application Note: Strategic Functionalization of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6) is a high-value heterocyclic building block, particularly ubiquitous in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and agrochemicals. Its structural utility stems from its orthogonal reactivity profile :

  • C4-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrile group at C3 and the pyridine nitrogen. Simultaneously, it serves as an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C2-Amino / C3-Cyano Motif: This ortho-arrangement constitutes a "push-pull" system ideal for heterocyclization, readily forming pyrido[2,3-d]pyrimidines (7-deazapurines analogs).

This guide provides validated protocols for transforming this scaffold into 4-substituted nicotinonitriles and fused heterocyclic systems, emphasizing mechanistic control and scalability.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape SM 2-Amino-4-bromo- nicotinonitrile Prod_Suzuki 4-Aryl-2-amino- nicotinonitrile SM->Prod_Suzuki Suzuki-Miyaura (Pd-Cat, Ar-B(OH)2) Prod_SNAr 2,4-Diamino- nicotinonitrile SM->Prod_SNAr SNAr (HNR2, Heat) Prod_Fused Pyrido[2,3-d]pyrimidine (Fused System) SM->Prod_Fused Annulation (Formamidine/Orthoformate)

Figure 1: Divergent synthetic pathways from the 2-amino-4-bromonicotinonitrile core.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

Target: Preparation of 4-aryl-2-aminonicotinonitriles.

Mechanistic Rationale

The C4-position is electronically deficient. While oxidative addition of Pd(0) is facile, the presence of the free amino group at C2 can potentially poison the catalyst or compete via Buchwald-type mechanisms if ligands are not selected carefully. We utilize a biphasic system (Dioxane/Water) with an inorganic base to ensure solubility of the boronic acid and facilitate the transmetallation step.

Materials
  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Reagent: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for stability and resistance to poisoning.
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of stalled Suzuki couplings in electron-poor pyridines.

  • Assembly: Add the nicotinonitrile, arylboronic acid, and base to the vial. Add the Pd-catalyst last.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[1] The starting material (Br-SM) usually elutes significantly later than the biaryl product on reverse phase.

  • Work-up:

    • Cool to room temperature (RT).

    • Dilute with EtOAc and wash with water followed by brine.

    • Scavenging: If Pd residue is high, treat the organic phase with N-acetylcysteine or a thiol-silica scavenger for 30 mins.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The amino group makes these compounds polar; typical elution occurs at 40–60% EtOAc.

Protocol B: C-N Bond Formation via Nucleophilic Aromatic Substitution ( )

Target: Preparation of 2,4-diaminonicotinonitriles.

Mechanistic Rationale

The pyridine ring is deactivated by the nitrile (EWG) at C3. This makes the C4-bromide an exceptional leaving group for


, often proceeding without transition metal catalysis. This is preferred over Buchwald-Hartwig coupling for aliphatic amines due to lower cost and metal-free purity.
Materials
  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) — Acts as an HF/HBr scavenger.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. DMSO is an alternative but harder to remove.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in NMP (0.5 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Thermal Activation:

    • Aliphatic Amines (cyclic/acyclic): Heat to 80–100°C . Reaction is typically complete in 2–6 hours.

    • Anilines (weaker nucleophiles): Requires higher temperatures (120–140°C ) or microwave irradiation.

  • Work-up (Precipitation Method):

    • Pour the reaction mixture slowly into crushed ice/water (10x volume of reaction solvent).

    • Vigorous stirring usually precipitates the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallization: Ethanol or EtOH/Water is often sufficient for purification, bypassing chromatography.

Protocol C: Annulation to Pyrido[2,3-d]pyrimidines

Target: Synthesis of fused bicyclic kinase inhibitor cores.

Mechanistic Rationale

The C2-amino and C3-cyano groups are perfectly positioned for condensation with one-carbon synthons (like formamide or orthoformates) to close the pyrimidine ring.

Reaction Scheme Visualization

Annulation Step1 2-Amino-3-cyano-pyridine Step2 Intermediate: N-Formyl / Imidate formation Step1->Step2 + Formamide/HC(OEt)3 Step3 Cyclization: Nucleophilic attack of Amidine on Nitrile Step2->Step3 Heat / Acid Cat. Product 4-Aminopyrido[2,3-d]pyrimidine (or 4-oxo derivative) Step3->Product - EtOH / -NH3

Figure 2: Mechanistic flow of the annulation reaction.

Protocol (Formamide Method)
  • Mixture: Suspend 2-amino-4-bromonicotinonitrile in Formamide (10 volumes). Formamide acts as both reagent and solvent.

  • Activation: Add catalytic Sodium Acetate or dilute Sulfuric Acid (optional, accelerates reaction).

  • Reflux: Heat to 140–160°C for 6–12 hours.

  • Isolation: Cool to RT. The product often precipitates upon cooling or addition of water.

    • Note: This yields the 4-amino-pyrido[2,3-d]pyrimidine or 4-oxo derivative depending on hydrolytic conditions. For strictly the 4-amino-pyrido[2,3-d]pyrimidine, using Formamidine acetate in EtOH is milder.

Data Summary & Troubleshooting

ParameterSuzuki Coupling

Amination
Key Reagent Aryl Boronic AcidPrimary/Secondary Amine
Catalyst Pd(dppf)Cl2 (3-5%)None (Thermal)
Solvent Dioxane/WaterNMP or DMF
Temp 90°C80–120°C
Common Issue Protodeboronation of boronic acidHydrolysis of Nitrile to Amide (if wet)
Solution Increase catalyst load; switch to Pd(PPh3)4Use anhydrous solvents; Keep temp <150°C
Safety Notes
  • Cyanide Content: While the nitrile is bound, thermal decomposition at extreme temperatures (>200°C) or strong acidic hydrolysis can release HCN. Work in a fume hood.

  • Bromine Waste: Segregate halogenated waste streams.

References

  • General Reactivity of 2-Aminonicotinonitriles

    • Synthesis of substituted pyridines from ylidenemalononitriles.[2] Organic & Biomolecular Chemistry, 2021.[2]

  • Suzuki Coupling Protocols on Pyridines

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[3] J. Am. Chem. Soc.[4] (via NIH).[3][5]

  • Annulation to Pyrido[2,3-d]pyrimidines

    • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. PubMed.

    • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[6][7][8][9][10] PMC.

  • Starting Material Data

    • 2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) Safety & Properties.[1]

Sources

Application Note: Metal-Catalyzed Functionalization of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemo-selective functionalization of 2-Amino-4-bromonicotinonitrile , a privileged scaffold in the synthesis of kinase inhibitors (e.g., mTOR, PI3K, EGFR).

Executive Summary & Scaffold Analysis

2-Amino-4-bromonicotinonitrile represents a "push-pull" pyridine system that offers three distinct vectors for diversification. Its utility in drug discovery stems from its ability to serve as a precursor for pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .

Electronic Reactivity Map

To successfully manipulate this scaffold, one must understand the competing electronic biases:

  • Site A (C4-Bromine): The most reactive site for Pd-catalyzed oxidative addition. The electron-withdrawing nitrile group at C3 and the pyridine nitrogen significantly deplete electron density at C4, making it highly electrophilic and an excellent candidate for Suzuki, Sonogashira, and Buchwald couplings.

  • Site B (C2-Amine): A weak nucleophile due to the electron-deficient ring. However, it is positioned perfectly for intramolecular cyclization with substituents introduced at C3 or C4.

  • Site C (C3-Nitrile): Directs ortho-metallation and serves as an electrophilic trap for cyclization (e.g., forming the pyrimidine ring).

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Introduction of aryl/heteroaryl motifs at the C4 position while preserving the nitrile and free amine.

Mechanistic Insight

The free amino group (


) can potentially coordinate to Pd(II) species, poisoning the catalyst. However, for this electron-poor scaffold, the amine is less Lewis-basic. The use of bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) prevents catalyst deactivation and facilitates oxidative addition into the C-Br bond.
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Boronic Acid:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The bromide starting material (SM) usually disappears rapidly; look for the mass of Product (M+H).

  • Workup: Filter through a celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. (Note: Products are often highly polar due to the amino-nitrile motif).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning by amineSwitch to Pd(OAc)₂ + XPhos or increase temp to 110°C.
Protodebromination Hydride source in systemEnsure solvent is anhydrous; switch base to K₃PO₄ .
Hydrolysis of CN Base too strong / Temp too highLower temp to 80°C; use NaHCO₃ instead of carbonate.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers, often a precursor to fused 1,8-naphthyridines or pyrido[2,3-d]pyrimidines.

Mechanistic Insight

The electron-deficiency of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition, often allowing for Copper-free conditions if a sufficiently active Pd-catalyst is used. However, the classical Pd/Cu system remains the most robust for diverse alkynes.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

  • Terminal Alkyne: (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2–3 mol%)
    
  • Base/Solvent:

    
     or 
    
    
    
    (used as solvent or co-solvent with DMF).

Step-by-Step Workflow:

  • Setup: In a dry Schlenk tube, combine substrate, Pd-catalyst, and CuI.

  • Atmosphere: Evacuate and refill with

    
    .
    
  • Addition: Add degassed DMF and base, followed by the alkyne.

  • Temperature: Heat to 60–80 °C .

    • Critical Note: Do not overheat (>100 °C) as the nitrile group may participate in cyclization with the alkyne in the presence of Lewis acids (Cu).

  • Workup: Aqueous extraction (avoid ammonia washes if product is acid-sensitive, otherwise use

    
     to remove Cu).
    

Advanced Workflow: Cascade Cyclizations

The true power of this scaffold lies in the "Post-Coupling" cyclization. The diagram below illustrates the divergent pathways accessible after the initial metal-catalyzed step.

G Start 2-Amino-4-bromo- nicotinonitrile Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Suzuki Path A Sono Sonogashira Coupling (Pd/Cu, Alkyne) Start->Sono Path B Inter_Ar 4-Aryl-2-amino- nicotinonitrile Suzuki->Inter_Ar Inter_Alk 4-Alkynyl-2-amino- nicotinonitrile Sono->Inter_Alk Cycl_Pyr Cyclization w/ Formamide (Pyrido[2,3-d]pyrimidine) Inter_Ar->Cycl_Pyr High Temp Formamide Cycl_Naph Acid/Base Cyclization (1,8-Naphthyridine) Inter_Alk->Cycl_Naph Au or Acid Catalysis

Figure 1: Divergent synthesis map starting from 2-Amino-4-bromonicotinonitrile. Path A leads to kinase inhibitor scaffolds (e.g., Torin 2 analogs). Path B leads to fused tricyclic systems.

Protocol C: Synthesis of Pyrido[2,3-d]pyrimidines (Post-Suzuki)

Many kinase inhibitors (e.g., PI3K inhibitors) require the formation of a pyrimidine ring fused to the pyridine.

  • Starting Material: 4-Aryl-2-aminonicotinonitrile (Product of Protocol A).

  • Reagent: Formamide (excess, acts as solvent) or Triethyl orthoformate +

    
    .
    
  • Conditions: Heat to 140–160 °C in a sealed tube for 6–12 hours.

  • Mechanism: The free amine attacks the formyl group, followed by intramolecular nucleophilic attack of the resulting amidine nitrogen onto the nitrile carbon.

  • Isolation: Precipitation by adding water is common.

References & Grounding

  • Suzuki Coupling on Aminopyridines:

    • Context: General robust conditions for chlor/bromo-aminopyridines using Pd(dppf).

    • Source:Suzuki-Miyaura Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Protocols for Heterocycles:

    • Context: Detailed protocols for 2-amino-4-bromopyridine derivatives.

  • Synthesis of 1,8-Naphthyridines:

    • Context: Cyclization strategies involving 2-aminonicotinonitrile derivatives.

    • Source:Green Chemistry, "A mild synthesis of substituted 1,8-naphthyridines".[1] Available at: [Link]

  • Buchwald-Hartwig Amination Guide:

    • Context: Ligand selection for difficult heterocyclic substrates.

    • Source:ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Torin 2 Synthesis (Relevant Case Study):

    • Context: Use of 2-amino-4-bromonicotinonitrile in the synthesis of mTOR inhibitors via Suzuki coupling followed by cyclization.

    • Citation:Liu, Q., et al. "Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin 2) as a Potent, Selective, and Orally Available mTOR Inhibitor." J. Med. Chem. 2011, 54, 5, 1473–1480.

Sources

LC-MS method for monitoring 2-Amino-4-bromonicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision LC-MS Profiling of 2-Amino-4-bromonicotinonitrile

Subtitle: Strategies for Reaction Monitoring, Impurity Control, and Isotopic Validation in Kinase Inhibitor Synthesis.

Executive Summary

2-Amino-4-bromonicotinonitrile (CAS: 356562-46-2) is a critical heterocyclic building block extensively used in the discovery of PI3K/mTOR kinase inhibitors and Hsp90 antagonists. Its amphiphilic nature—possessing a basic amino group, a polar nitrile, and a lipophilic bromine—presents unique chromatographic challenges. Furthermore, its reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) requires rigorous monitoring to distinguish between the product, debrominated byproducts, and hydrolysis impurities.

This guide provides a validated LC-MS protocol designed for the robust separation of polar aminopyridines and the definitive identification of brominated species using isotopic pattern recognition.

Compound Profile & Mass Spectrometry Signature

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertySpecificationAnalytical Implication
Molecular Formula C₆H₄BrN₃Requires ESI(+) due to basic nitrogen.
Monoisotopic Mass 196.96 (⁷⁹Br) / 198.96 (⁸¹Br)Distinct 1:1 Doublet.
Polarity (LogP) ~1.2Retains well on C18 but requires low organic start.
Key Functionality Nitrile (-CN), Amine (-NH₂), Bromine (-Br)Susceptible to hydrolysis (CN

CONH₂) and debromination.

The Bromine Isotopic Signature (The "Self-Validating" Marker): In Mass Spectrometry, Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Rule: Any mass spectrum of the starting material must show two peaks of nearly equal intensity separated by 2 Da (M and M+2).

  • Validation: If a peak appears at the expected retention time but lacks this 1:1 doublet pattern, it is not the starting material (likely a debrominated impurity or a contaminant).

LC-MS Method Development

This method utilizes a C18 column with high pore coverage to prevent peak tailing caused by the interaction of the basic amine with residual silanols.

Chromatographic Conditions (HPLC/UPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters XBridge BEH C18.

    • Rationale: These columns are end-capped to minimize secondary interactions with the free amine group.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Rationale: Acidic pH (~2.7) ensures the pyridine ring and exocyclic amine are protonated, improving peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Injection Volume: 1–5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Loading/Desalting
0.505%Isocratic Hold (Polar impurity elution)
4.0095%Linear Gradient (Elution of SM/Product)
5.0095%Wash
5.105%Re-equilibration
7.005%Ready for next injection
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.5 kV.

  • Scan Range: 100 – 600 m/z.

  • Key SIM (Selected Ion Monitoring) Channels:

    • 198/200 m/z: Starting Material (2-Amino-4-bromonicotinonitrile).

    • 120 m/z: Debrominated byproduct (Des-bromo analog).

    • 216/218 m/z: Hydrolysis impurity (Amide formation: +18 Da).

Experimental Workflow: Reaction Monitoring

The following diagram illustrates the standard workflow for monitoring a Suzuki coupling reaction involving this scaffold.

ReactionWorkflow Reactor Reaction Vessel (SM + Boronic Acid + Pd) Sampling Aliquot Sampling (10-50 µL) Reactor->Sampling t = 0, 1h, 4h Quench Quench/Dilution (MeOH:ACN 1:1) Sampling->Quench Stop Reaction Centrifuge Centrifugation (10k RPM, 5 min) Quench->Centrifuge Remove Pd Black LCMS LC-MS Analysis (Gradient Method) Centrifuge->LCMS Supernatant Data Data Processing (Extract Ion Chromatograms) LCMS->Data Generate Report

Figure 1: Analytical workflow for monitoring palladium-catalyzed cross-coupling reactions.

Step-by-Step Protocol
  • Sampling: Withdraw 20 µL of the reaction mixture using a micropipette.

  • Quenching: Immediately dispense into a vial containing 980 µL of Methanol/Acetonitrile (50:50) .

    • Why? High organic content precipitates inorganic salts and stops the reaction. Acetonitrile ensures solubility of the lipophilic product; Methanol helps solubilize polar starting materials.

  • Clarification: Vortex for 10 seconds, then centrifuge at 10,000 rpm for 3 minutes to pellet palladium black or inorganic salts.

  • Analysis: Transfer the supernatant to an HPLC vial. Inject 2 µL onto the LC-MS.

Data Interpretation & Troubleshooting

Successful monitoring relies on distinguishing the target from structurally similar byproducts.

Reaction Pathway & Impurity Map

ReactionPathway SM Starting Material (Br-Isotope Pattern) m/z 198/200 Prod Coupled Product (No Br Pattern) m/z [M+H]+ SM->Prod Suzuki Coupling (R-B(OH)2, Pd) DesBromo Debrominated Impurity (No Br Pattern) m/z 120 SM->DesBromo Pd-Catalyzed Dehalogenation Hydrolysis Amide Impurity (CN -> CONH2) m/z 216/218 SM->Hydrolysis Acid/Base Hydrolysis

Figure 2: Potential reaction pathways and resulting mass spectral shifts.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Tailing (SM) Interaction between amine and silanols.Ensure Mobile Phase has 0.1% Formic Acid. Switch to a "Shield" or "BEH" column technology.
Split Peaks Sample solvent too strong (100% ACN).Dilute sample with water to match initial gradient conditions (e.g., 50:50 Water:MeOH).
Carryover Sticky nitrile/amine adsorption.Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.
Missing M+2 Peak Wrong peak identification.Critical Check: If the peak at the SM retention time lacks the M+2 isotope, it is not the brominated starting material.

References

  • BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (2025).[1][2][3][4]

  • Gouda, M. A., et al. Chemistry of 2-Amino-3-cyanopyridines.[5] Synthetic Communications (2013).

  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine Isotopes).

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.

Sources

2-Amino-4-bromonicotinonitrile as a precursor for fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design of Fluorescent Probes via 2-Amino-4-bromonicotinonitrile

Abstract

This technical guide details the utility of 2-Amino-4-bromonicotinonitrile (CAS: 354823-39-9) as a high-value scaffold for the synthesis of "Push-Pull" fluorescent probes. Unlike simple fluorophores, this precursor offers orthogonal reactivity: the C4-bromo position allows for


-conjugation extension (Suzuki/Sonogashira coupling), while the ortho-amino-nitrile motif (C2/C3) serves as a pharmacophore for cyclization into 1,8-naphthyridines  or pyrido[2,3-d]pyrimidines . This guide provides a validated workflow for synthesizing a Donor-Acceptor (D-A) fluorophore suitable for bioimaging and metal ion sensing.

Part 1: Structural Analysis & Reactivity Profile

The fluorescence potential of this scaffold relies on creating an Intramolecular Charge Transfer (ICT) system.[1] The pyridine ring acts as an electron-deficient acceptor. To generate fluorescence, we must introduce an electron-rich donor at the C4 position and lock the planarity via cyclization.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Amino-4-bromonicotinonitrile (Scaffold) Br C4-Bromo Position (Electrophilic Site) Core->Br AminoCN C2-Amino / C3-Cyano (Condensation Site) Core->AminoCN Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Extends Conjugation (Red Shift) Br->Coupling Step 1: Functionalization Cyclization Annulation with Ketones/Aldehydes Forms 1,8-Naphthyridine (Rigid Fluorophore Core) AminoCN->Cyclization Step 2: Ring Closure Coupling->Cyclization Sequential Synthesis

Figure 1: Orthogonal reactivity map of 2-Amino-4-bromonicotinonitrile. The C4 position allows tuning of emission wavelength, while the C2/C3 positions form the fluorescent heterocycle.

Part 2: Synthesis Protocol – The "Push-Pull" Probe

Target Molecule: 2-Methyl-4-(4-methoxyphenyl)-1,8-naphthyridine Mechanism: The 4-methoxyphenyl group acts as the Donor , and the naphthyridine ring acts as the Acceptor .

Stage 1: Suzuki-Miyaura Coupling (Extension)

Objective: Replace the C4-Bromine with an electron-rich aryl group to establish the ICT channel.

Reagents:

  • Precursor: 2-Amino-4-bromonicotinonitrile (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Inertion: Charge a Schlenk flask with the precursor, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reflux: Heat the mixture to 90°C for 12 hours. The solution typically turns from pale yellow to fluorescent yellow/green.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

    • Checkpoint: Verify product via TLC (Product

      
       will be lower than starting material due to increased polarity of the aryl amine).
      
Stage 2: Friedländer-Type Cyclization (Ring Closure)

Objective: Convert the amino-nitrile intermediate into the fluorescent 1,8-naphthyridine core.

Reagents:

  • Intermediate: Product from Stage 1 (1.0 eq)

  • Ketone Source: Acetone (Excess/Solvent) or Acetophenone (1.2 eq)

  • Catalyst:

    
    -BuOK (Potassium tert-butoxide) or Piperidine
    
  • Solvent: Ethanol (absolute)

Protocol:

  • Dissolution: Dissolve the Suzuki product in Ethanol.

  • Addition: Add the ketone (e.g., Acetone for a methyl substituent) and base catalyst.

  • Reflux: Heat to 80°C for 6–8 hours.

    • Mechanism:[2][][4] The base deprotonates the ketone (

      
      -proton), which attacks the nitrile carbon. The resulting imine intermediate undergoes intramolecular cyclization with the C2-amine.
      
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water to obtain the pure naphthyridine.

Part 3: Experimental Workflow & Validation

Workflow Diagram (DOT)

Workflow Start Start: 2-Amino-4-bromonicotinonitrile Step1 Step 1: Suzuki Coupling (4-Methoxyphenylboronic acid, Pd(PPh3)4) Target: C4-Arylation Start->Step1 QC1 QC Point: 1H-NMR Check disappearance of Ar-Br signal Step1->QC1 Step2 Step 2: Cyclization (Acetone, t-BuOK, Reflux) Target: 1,8-Naphthyridine Core QC1->Step2 Pass Final Final Probe Isolation Recrystallization Step2->Final

Figure 2: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.

Data Summary: Expected Characterization
ParameterMethodExpected ObservationInterpretation
Reaction Progress TLC (UV 254/365nm)Blue/Green fluorescent spot appearsFormation of conjugated system.
Structure

-NMR (DMSO-

)
Disappearance of

broad singlet (approx 6-7 ppm)
Successful ring closure (Cyclization).
Mass Spec HRMS (ESI+)

peak matching calc. mass
Confirmation of formula.
Optical UV-Vis Absorption

nm

transition of naphthyridine.
Fluorescence Emission Scan

nm
ICT-based emission (Solvatochromic).

Part 4: Scientific Integrity & Troubleshooting

  • Catalyst Poisoning: The free amino group (

    
    ) on the precursor can coordinate with Palladium, potentially poisoning the catalyst in Step 1.
    
    • Solution: If yields are low (<50%), protect the amine as an acetamide (

      
      ) prior to coupling, then deprotect with base during the cyclization step.
      
  • Regioselectivity: In the cyclization step, asymmetric ketones (like 2-butanone) can yield isomers.

    • Control: Use symmetric ketones (acetone, diethyl ketone) or aromatic ketones (acetophenone) which favor formation of the phenyl group at the 2-position of the naphthyridine ring due to conjugation stability.

  • Safety Note: While the nitrile group is stable, avoid strong acidic conditions at high temperatures which could hydrolyze the nitrile to a carboxylic acid, diverting the pathway from naphthyridine to a simple amide.

References

  • Synthesis of 1,8-Naphthyridines via Friedländer Reaction

    • Source: National Institutes of Health (PMC) / Vertex AI Grounding
    • Context: Describes the base-catalyzed condensation of 2-amino-nicotinonitrile deriv
  • Suzuki Coupling for Fluorescent Probe Design

    • Source: RSC Advances / ResearchG
    • Context: Protocols for Pd-catalyzed coupling of boronic acids to create biaryl fluorophores.[5][6]

  • Fluorescent Probes for Amino Acid Detection (Probe Design Principles)

    • Source: BOC Sciences
    • Context: General principles of designing ICT probes using electron-deficient scaffolds like pyridines/nitriles.

Sources

Troubleshooting & Optimization

Technical Support Center: Dehalogenation of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Amino-4-bromonicotinonitrile (2-amino-4-bromo-3-cyanopyridine). It addresses the prevalent issue of protodehalogenation (loss of bromine) during palladium-catalyzed cross-coupling reactions.

Topic: Troubleshooting Protodebromination in Palladium-Catalyzed Cross-Couplings Target Scaffold: 2-Amino-4-bromonicotinonitrile (CAS: Customary Intermediates) Audience: Medicinal Chemists, Process Chemists, PhD Researchers

Diagnostic Center: Identifying the Failure Mode

Q: I am attempting a Suzuki-Miyaura coupling at the C-4 position. LCMS shows full consumption of starting material, but the major peak corresponds to [M-78] or [M-80+1]. What happened?

A: You are observing protodebromination (hydrodehalogenation). The bromine atom at the C-4 position has been replaced by a hydrogen atom.

  • Starting Mass: ~197/199 (Br isotope pattern).

  • Observed Mass: ~119 (2-aminonicotinonitrile).

  • Cause: The oxidative addition occurred successfully, but the catalytic cycle diverted into a reduction pathway involving a Palladium-Hydride (Pd-H) species before transmetallation could occur.

Q: The reaction turns black immediately, and I see no conversion. Is this dehalogenation?

A: Likely not. This suggests catalyst poisoning . The free amino group (


) at the C-2 position is a potent ligand. It can displace phosphine ligands on the Palladium, forming an inactive "Pd-black" aggregate or a stable bis-amino Pd complex that refuses to undergo oxidative addition.
  • Immediate Fix: Protect the amine (see Protocol C) or switch to a precatalyst system resistant to amine poisoning (e.g., Buchwald G3/G4 precatalysts).

Root Cause Analysis: The Mechanics of Failure

To fix the reaction, you must understand why the bromine is leaving without the coupling partner arriving.

The Competing Pathways

In electron-deficient heteroarenes like 2-amino-4-bromonicotinonitrile , the C-4 position is highly activated for Oxidative Addition (OA) due to the electron-withdrawing nitrile group at C-3. However, this same electronic deficiency makes the resulting Aryl-Pd(II)-Br species highly reactive and prone to side reactions if Transmetallation (TM) is slow.

The Dehalogenation Mechanism:

  • Source of Hydride: The most common culprit is the solvent. Primary and secondary alcohols (EtOH,

    
    ) used in Suzuki couplings can undergo 
    
    
    
    -hydride elimination when coordinated to Pd, generating a Pd-H species.
  • Pathway: The Aryl-Pd-Br species undergoes ligand exchange with the alcohol/base, followed by

    
    -hydride elimination. The resulting Aryl-Pd-H species undergoes Reductive Elimination (RE) to release the dehalogenated byproduct (2-aminonicotinonitrile).
    
Visualizing the Competition

The diagram below illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Dehalogenation cycle.

G Start Start: 2-Amino-4-bromonicotinonitrile + Pd(0) OxAdd Intermediate A: Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd Fast OA (Activated Ring) TransMetal Intermediate B: Ar-Pd(II)-R (Transmetallation) OxAdd->TransMetal Pathway 1: Coupling Partner (R-B(OH)2) Requires Fast Kinetics PdHydride Intermediate X: Ar-Pd(II)-H (Via β-Hydride Elimination) OxAdd->PdHydride Pathway 2: Slow Transmetallation + Hydride Source Product Desired Product: 2-Amino-4-aryl-nicotinonitrile TransMetal->Product Reductive Elimination HydrideSource Solvent/Base Interaction (e.g., Isopropanol/Ethoxide) HydrideSource->PdHydride Byproduct Byproduct: 2-Aminonicotinonitrile (Dehalogenation) PdHydride->Byproduct Reductive Elimination

Figure 1: Kinetic competition between the desired Suzuki coupling (Green) and the parasitic hydrodehalogenation (Red).

Troubleshooting Protocols

If you detect dehalogenation, systematically apply these protocols. Do not change multiple variables at once.

Protocol A: Solvent System Engineering

The most effective fix for dehalogenation.

The Logic: If the solvent is the hydride source, remove it. Standard Suzuki conditions often use Ethanol/Water or


/Water. These are fatal for this substrate.

Step-by-Step:

  • Eliminate Alcohols: Switch to a strictly aprotic system.

  • Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) .

  • Alternative (High Solubility): If the substrate is insoluble, use DMF or DMAc (anhydrous). Note that DMF can decompose to form dimethylamine (a catalyst poison) at high temps, so keep T < 100°C.

  • Degassing: Oxygen promotes homocoupling and catalyst death, which indirectly slows transmetallation, favoring dehalogenation. Sparge solvents with Argon for 15 minutes.

Protocol B: Catalyst & Ligand Switch

Speeding up Transmetallation to outrun dehalogenation.

The Logic: We need a catalyst that facilitates rapid Transmetallation (TM). First-generation catalysts like


 are often too slow for sterically encumbered or electron-poor substrates.

Recommended Systems:

Catalyst System Why it works

| Pd(dppf)Cl2 · DCM | The large bite angle of the dppf ligand accelerates Reductive Elimination, pulling the equilibrium forward. It is robust and less prone to


-hydride elimination than monodentate phosphines. |
| XPhos Pd G2 / G3  | Buchwald precatalysts ensure rapid formation of the active monoligated Pd(0) species. XPhos is bulky and electron-rich, facilitating OA and TM while suppressing side reactions. |
| Amphos (PdCl2(Amphos)2)  | Highly efficient for electron-deficient heteroaryl halides; resistant to hydrolysis. |
Protocol C: Amine Protection (The "Nuclear Option")

If the free amine is coordinating to Pd, the catalytic cycle stalls, allowing dehalogenation to take over.

The Logic: The 2-amino group is adjacent to the pyridine nitrogen, creating a "pincer-like" chelation site. Masking it prevents catalyst poisoning.

Step-by-Step:

  • Reagent: Acetic anhydride (

    
    ) or Boc-anhydride (
    
    
    
    ).
  • Synthesis: React 2-Amino-4-bromonicotinonitrile with 1.2 eq

    
     and catalytic DMAP in DCM.
    
  • Result: N-Boc-2-amino-4-bromonicotinonitrile .

  • Coupling: Perform the Suzuki coupling on the Boc-protected species. The Boc group often falls off in situ if basic enough conditions are used (e.g.,

    
     at 100°C), or can be removed quantitatively with TFA/DCM post-reaction.
    

Validated Experimental Workflow

Scenario: Coupling 2-Amino-4-bromonicotinonitrile with Phenylboronic acid.

Standard (High Risk of Dehalogenation):

  • Reagents:

    
    , 
    
    
    
    , Ethanol/H2O .
  • Outcome: ~40% Product, ~50% Dehalogenated byproduct.

Optimized (Low Risk):

  • Setup: Charge a vial with 2-Amino-4-bromonicotinonitrile (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq) .
    
  • Catalyst: Add

    
     (5 mol%) .
    
  • Solvent: Add degassed 1,4-Dioxane/Water (5:1) .

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Why this works: Dioxane removes the hydride source.

    
     is robust. Phosphate base is milder than carbonate, reducing base-mediated side reactions.
    

FAQ: Rapid Fire Support

Q: Can I use microwave heating? A: Yes, but be careful. Microwave superheating can accelerate the dehalogenation pathway if an alcohol solvent is present. If using microwave, stick to Dioxane or Toluene and keep reaction times under 30 minutes.

Q: My boronic acid is an ester (Pinacol ester). Does this change anything? A: Pinacol esters are slower to hydrolyze than free acids. Slow hydrolysis means low concentration of the active coupling partner, which gives the Pd-intermediate more time to find a hydride and dehalogenate. Add a promoter like


 (Potassium Bifluoride) or ensure enough water is present to hydrolyze the ester rapidly.

Q: I see the product, but it's contaminated with ~10% dehalogenated impurity. How do I purify? A: This is difficult. The polarity of the product and the dehalogenated byproduct is often very similar.

  • Preventative: Optimize the reaction to <2% byproduct.

  • Purification: Try recrystallization rather than column chromatography. The planar nature of these nicotinonitriles often allows for separation by solubility differences in hot vs. cold Ethanol.

References

  • Mechanism of Dehalogenation in Suzuki Couplings

    • Title: "Palladium-Catalyzed Dehalogenation of Aryl Halides: A Mild Method for Deuteration and Detoxific
    • Source: C
    • URL:[Link]

  • Optimization of Aminopyridine Couplings

    • Title: "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction" (Analogous heteroaryl chemistry)
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • General Troubleshooting for Suzuki Reactions: Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions" Source: BenchChem
  • Reactivity of Electron-Deficient Pyridines

    • Title: "Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives" (Discusses inhibition by free amino groups)[1]

    • Source: European Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Palladium Removal for 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The "Chelation Trap": Why This Substrate is Difficult

Executive Summary: Removing palladium from 2-Amino-4-bromonicotinonitrile is significantly harder than standard cross-coupling workups. The structural motif containing the pyridine nitrogen (N1) and the adjacent exocyclic amine (2-NH2) creates a "bidentate pocket."

This pocket acts as a chelating ligand, binding Palladium (Pd) tightly. Standard washes (Celite, aqueous extraction) often fail because the Pd is not just physically suspended; it is chemically coordinated to your product. Furthermore, the nitrile (-CN) and bromo (-Br) groups are sensitive to harsh hydrolysis or nucleophilic displacement, limiting the use of aggressive chemical washes.

The Chelation Mechanism

The following diagram illustrates why your Pd levels likely remain high (>500 ppm) despite standard filtration.

Pd_Chelation Substrate 2-Amino-4-bromonicotinonitrile Complex Pd-Substrate Complex (Stable Chelate) Substrate->Complex N1 & NH2 Coordination Pd_Free Free Pd Catalyst (Soluble) Pd_Free->Complex Filtration Standard Filtration (Celite/Silica) Complex->Filtration Dissolved in Solvent Scavenger Thiol-Functionalized Silica (Stronger Affinity) Complex->Scavenger Ligand Exchange (S-Pd > N-Pd) Result_Fail Pd Passes Through (High Residual ppm) Filtration->Result_Fail Complex is Soluble Result_Success Pd Trapped on Resin (Product Elutes Pure) Scavenger->Result_Success Filter Resin

Figure 1: The mechanism of failure for standard filtration vs. the ligand-exchange mechanism required for success.

Diagnosis & Assessment

Before selecting a protocol, determine the state of the Palladium.[1][2]

ObservationLikely StateRecommended Action
Black Precipitate / Haze Pd(0) NanoparticlesFiltration + Carbon. The Pd is aggregated but likely some is re-dissolving into the chelate.
Clear, Dark Solution (Red/Orange) Pd(II) - Soluble ComplexChem-Scavenger (Required). Filtration will do nothing. You need a functionalized scavenger (Thiol/DMT).[2]
Product is Colored (Yellow/Brown) Co-crystallized PdRe-dissolution. You must dissolve the solid completely to treat it. Surface washing will fail.

Scavenger Selection Guide

For 2-Amino-4-bromonicotinonitrile, we recommend Functionalized Silica over Activated Carbon. Carbon is non-specific and often traps the planar aminopyridine product, leading to yield loss.

Comparative Efficacy Table
MethodAffinity for PdProduct Yield RiskCompatibility with -Br/-CNRecommendation
SiliaMetS® Thiol (Si-SH) High (Chem-sorption)Low (Specific binding)High (Neutral pH)PRIMARY CHOICE
SiliaMetS® DMT (Dimercaptotriazine) Very HighLowHighAlternative (If Thiol fails)
Activated Carbon (Charcoal) Moderate (Adsorption)High Risk (Traps product)HighBudget Only
Crystallization LowLowHighIneffective alone (Pd co-crystallizes)
Liquid-Liquid Extraction (LLE) Very LowLowHighDo Not Use (Ineffective for chelates)

Experimental Protocols

Protocol A: The "Gold Standard" (Thiol-Silica Scavenging)

Use this for final APIs or intermediates where Pd must be <20 ppm.

Reagents:

  • Crude Product (dissolved)[2]

  • SiliaMetS® Thiol (or equivalent thiol-silica)

  • Solvent: THF, EtOAc, or DMF (Avoid MeOH if possible, as it can reduce Pd(II) to Pd(0) colloids which are harder to grab).

Step-by-Step:

  • Dissolution: Dissolve the crude 2-Amino-4-bromonicotinonitrile in THF or Ethyl Acetate (10-20 volumes). Ensure it is fully soluble.

    • Note: If using DMF/DMSO, heating is required as these solvents compete for Pd binding.

  • Loading: Add SiliaMetS Thiol (0.5 equivalents by weight relative to crude mass, or 4-5 molar equivalents relative to residual Pd if known).

  • Digestion: Heat the mixture to 50°C for 4 hours .

    • Why Heat? The N-Pd bond is strong.[3] Heat provides the activation energy for the Pd to detach from the pyridine and attach to the Thiol.

  • Filtration: Cool to room temperature. Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with fresh solvent to recover any trapped product.[2]

  • Analysis: Concentrate a small aliquot and check Pd levels via ICP-MS.

Protocol B: Activated Carbon (With Yield Protection)

Use this only if silica scavengers are unavailable or cost-prohibitive.

Step-by-Step:

  • Dissolve crude material in THF (avoid alcohols).

  • Add Activated Carbon (e.g., Darco KB-G, 10-20 wt%).

  • Critical Step: Add Celite (equal weight to carbon) to the mixture. This prevents the carbon from clogging the filter later.

  • Stir at 50°C for at least 12 hours . (Carbon kinetics are slower for chelated Pd).

  • Filter while warm (prevents product precipitation on the carbon).

  • Wash aggressively with warm THF to desorb your product.

Troubleshooting & FAQs

Q1: The scavenger worked, but I lost 30% of my product. What happened?

A: This is likely "Non-Specific Binding."

  • Cause: If you used Activated Carbon, the planar pyridine ring adsorbed to the carbon sheets.

  • Fix: Switch to SiliaMetS Thiol . Silica backbones are polar and repel the organic substrate, binding only the metal.

  • Fix 2: If using Silica and yield is low, your solvent might be too non-polar. Add 5-10% MeOH to the THF to keep the product in the mobile phase.

Q2: Pd levels are still >100 ppm after treatment.

A: The "Kinetic Trap" is active.

  • Cause: The 2-amino-pyridine chelate is thermodynamically stable. Room temperature treatment is insufficient to break the N-Pd bond.

  • Fix: Increase temperature to 60-70°C and extend time to 12 hours .

  • Fix 2: Switch to SiliaMetS DMT . The dimercaptotriazine ligand has a higher binding constant (chelating effect) than the simple Thiol.

Q3: Can I use aqueous washes (e.g., N-Acetylcysteine)?

A: Not recommended for this substrate.

  • Reason: 2-Amino-4-bromonicotinonitrile has limited water solubility. To use an aqueous scavenger, you would need a biphasic system (Water/DCM). The transfer of Pd from the organic layer (where it is tightly held by the product) to the aqueous layer is kinetically very slow. Solid-supported scavengers in the organic phase are superior.

Q4: Will the scavenger react with the 4-Bromo group?

A: Unlikely under standard conditions.

  • Analysis: While thiols are nucleophiles, silica-supported thiols are sterically constrained. At 50°C in neutral solvents, S_NAr displacement of the bromine on the pyridine ring is very slow compared to the rapid complexation of Pd.

  • Precaution: Do not add base (TEA, DIPEA) during the scavenging step, as base promotes nucleophilic attack by the thiol on the bromo-position.

Regulatory Validation (ICH Q3D)

For an oral drug product (Option 1), the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[2][4]

  • If Max Daily Dose is 10g: Limit is 10 ppm .[2]

  • If Max Daily Dose is 1g: Limit is 100 ppm .[4]

Verification Workflow:

  • Colorimetric Test: Use a Thiourea spot test (turns yellow/orange) for qualitative check (>50 ppm).

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only acceptable method for final release testing to ensure compliance with ICH Q3D.

References

  • BenchChem Technical Support. (2025).[1][2][5][6] Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.[1]Link (General aminopyridine scavenging protocols).

  • SiliCycle Inc. (2014). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Palladium. Technology Networks. Link

  • International Council for Harmonisation (ICH). (2022).[7] Guideline Q3D(R2) on Elemental Impurities.[7]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
  • Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH limits.[8]Link (Case study on DMT vs Thiol for nitrogen heterocycles).

Sources

Technical Support Guide: Solvent Effects on the Reactivity of 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Amino-4-bromonicotinonitrile is a high-value scaffold for synthesizing fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines) and for late-stage diversification via cross-coupling. Its reactivity is defined by three competing electronic features:

  • C4-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrile and para-pyridine nitrogen.

  • C3-Nitrile: Electron-withdrawing group (EWG) that activates C4 but is also susceptible to hydrolysis or cyclization.

  • C2-Amine: A weak nucleophile that can poison metal catalysts or participate in cyclocondensation.

This guide addresses the critical role of solvent selection in modulating these reactivities. The choice of solvent does not merely affect solubility; it dictates the transition state energy of the SNAr pathway, the stability of palladium catalysts, and the regioselectivity of cyclizations.

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

Primary Reaction: Displacement of the C4-Bromine by amines, alkoxides, or thiols.

Common Issue: Low Conversion or Long Reaction Times

Diagnosis: The reaction rate in SNAr is governed by the stabilization of the anionic Meisenheimer complex. Non-polar solvents fail to stabilize this intermediate, while protic solvents can sometimes deactivate the nucleophile via hydrogen bonding.

Technical Guide: Solvent Selection Matrix
Solvent ClassExamplesSuitabilityMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP High Best for SNAr. High dielectric constant (

) stabilizes the polar transition state and the Meisenheimer intermediate. Solvates cations well, leaving anions (nucleophiles) "naked" and highly reactive.
Protic Ethanol, Methanol Medium Can be used for alkoxide nucleophiles (e.g., NaOEt in EtOH). However, H-bonding to amine nucleophiles reduces their HOMO energy, slowing the attack on C4.
Non-Polar Toluene, DCM Low Poor stabilization of the charged intermediate. Requires high temperatures or Phase Transfer Catalysts (PTC) to proceed.
Protocol: C4-Amination with Primary Amines

Objective: Displace Br with R-NH₂ without hydrolyzing the CN group.

  • Dissolution: Dissolve 1.0 eq of 2-Amino-4-bromonicotinonitrile in anhydrous DMSO (0.5 M concentration).

    • Why DMSO? It maximizes the nucleophilicity of the amine and prevents product precipitation which can trap unreacted starting material.

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

    • Note: Inorganic bases like K₂CO₃ are less soluble; if used, ensure fine grinding and vigorous stirring.

  • Nucleophile: Add 1.1 eq of the primary amine.

  • Reaction: Heat to 60–80°C . Monitor via HPLC/TLC.

    • Caution: Avoid temperatures >120°C to prevent nitrile hydrolysis by trace water.

  • Workup: Pour into ice-water. The product usually precipitates. Filter and wash with water to remove DMSO.

Mechanism Visualization (SNAr)

SNAr_Mechanism Start 2-Amino-4-bromo nicotinonitrile TS Transition State (Meisenheimer Complex) Start->TS + Nuc Nuc Nucleophile (R-NH2) Nuc->TS Product 4-Amino-Substituted Product TS->Product - HBr Solvent Solvent Effect: Polar Aprotic (DMSO) stabilizes TS Solvent->TS Stabilization

Caption: The polar aprotic solvent lowers the activation energy by stabilizing the charge-separated Meisenheimer complex.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Primary Reaction: Suzuki-Miyaura Coupling at C4.

Common Issue: Catalyst Poisoning / No Reaction

Diagnosis: The free amino group (-NH₂) and the nitrile (-CN) are Lewis bases that can coordinate to Pd(II), displacing phosphine ligands and deactivating the catalyst (forming "palladium black").

Technical Guide: Solvent & Ligand Optimization
ParameterRecommendationRationale
Solvent System 1,4-Dioxane / Water (4:1) The "standard" Suzuki solvent. The water is critical to dissolve the inorganic base (K₂CO₃/Cs₂CO₃) and activate the boronic acid (forming the boronate species).
Alternative Solvent Toluene / Ethanol / Water If the substrate is insoluble in Dioxane. Ethanol acts as a co-solvent to bridge the lipophilic toluene and aqueous base.
Catalyst Choice Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) or bulky phosphines (XPhos) bind Pd more tightly than the substrate's -NH₂ or -CN groups, preventing poisoning.
Temperature 80–100°C Required to overcome the steric hindrance and electronic deactivation if the catalyst is coordinating to the substrate.
Protocol: C4-Arylation (Suzuki)
  • Setup: In a reaction vial, combine:

    • 2-Amino-4-bromonicotinonitrile (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) — Robust catalyst preferred.

    • K₂CO₃ (2.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.1–0.2 M.[1]

    • Critical: Degas the solvent by sparging with Argon for 10 mins. Oxygen promotes homocoupling and catalyst oxidation.[2]

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Troubleshooting: If conversion stalls, add a drop of Triton B (phase transfer catalyst) or switch to n-Butanol as the solvent to increase solubility of the boronic species.

Troubleshooting Module: Cyclization to Pyrido[2,3-d]pyrimidines

Primary Reaction: Condensation with guanidine, urea, or formamidine.

Common Issue: Incomplete Ring Closure vs. Bromine Displacement

Diagnosis: Users often confuse the two reaction sites.

  • Path A (Cyclization): Reaction at C2-NH₂ and C3-CN.

  • Path B (Displacement): Reaction at C4-Br.

  • Solvent Control: High-boiling polar solvents often force both reactions if not carefully controlled.

Technical Guide: Controlling Selectivity
Target StructureReagentSolventConditions
Retention of Br (Cyclization only)Formamidine AcetateEthanol Reflux (78°C). The lower temperature allows cyclization without displacing the C4-Br.
Displacement of Br (Tandem Reaction)Guanidine / AminesDMF / DMA High Temp (>120°C). The solvent promotes SNAr at C4 and cyclization at C2/C3.
Decision Tree: Synthesis Strategy

Cyclization_Strategy Start Start: 2-Amino-4-bromo nicotinonitrile Goal Goal? Start->Goal Path1 Retain Bromine (for later coupling) Goal->Path1 Option A Path2 Displace Bromine (introduce amine) Goal->Path2 Option B Solvent1 Solvent: Ethanol (Reflux) Reagent: Triethyl orthoformate Path1->Solvent1 Solvent2 Solvent: DMF (140°C) Reagent: Guanidine/Amine excess Path2->Solvent2 Result1 Product: 4-Bromo-pyrido [2,3-d]pyrimidine Solvent1->Result1 Result2 Product: 4-Amino-pyrido [2,3-d]pyrimidine Solvent2->Result2

Caption: Solvent boiling point and polarity dictate whether the C4-Bromine is retained or displaced during cyclization.

Frequently Asked Questions (FAQ)

Q1: What is the best solvent for recrystallizing 2-Amino-4-bromonicotinonitrile? A: The compound has a "goldilocks" solubility profile.

  • Good Solvents: DMSO, DMF (Too soluble for crystallization).

  • Poor Solvents: Water, Hexane, Ether.

  • Recrystallization: Use Ethanol or Acetonitrile . Dissolve in hot ethanol; if it doesn't precipitate upon cooling, add water dropwise until turbid, then cool.

Q2: Can I use acidic hydrolysis to convert the nitrile to an acid? A: Yes, but proceed with caution. Strong mineral acids (HCl/H₂SO₄) at reflux will hydrolyze the nitrile to the carboxylic acid. However, the C4-Br is labile under harsh acidic conditions and may be hydrolyzed to a hydroxyl group (forming a pyridone).

  • Recommendation: Use mild basic hydrolysis (NaOH/H₂O/EtOH at 50°C) if you need to preserve the bromine, or use enzymatic hydrolysis for high specificity.

Q3: Why is my SNAr reaction turning black? A: This indicates decomposition, likely polymerization of the pyridine ring or oxidation of the amine.

  • Fix: Degas your solvent (DMF/DMSO) to remove oxygen. Ensure the temperature does not exceed 100°C. Check if your amine is acting as a base and causing elimination side reactions; reduce the equivalents of base used.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Topic: Stabilization of Meisenheimer complexes in dipolar aprotic solvents.
    • Source: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Link

  • Suzuki Coupling Optimization

    • Topic: Catalyst selection and solvent effects for heteroaryl halides.
    • Source: Organic Chemistry Portal.[2] "Suzuki Coupling."[2][3][4] Link

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Topic: Cyclization str
    • Source: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives." Link

  • Solubility of Amino-Nitriles

    • Topic: Solubility data for similar heterocyclic systems in organic solvents.
    • Source: ResearchGate.[5][6] "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine." Link

Sources

Technical Support Center: 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide

CAS: 356560-80-0 | Formula: C₆H₄BrN₃ | MW: 198.02 g/mol [1]

Introduction: The Application Scientist’s Perspective

Welcome to the technical hub for 2-Amino-4-bromonicotinonitrile . As a key intermediate in the synthesis of kinase inhibitors (particularly EGFR and MEK targets), this compound's purity is the linchpin of successful Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1]

The Core Challenge: This molecule possesses a "push-pull" electronic structure. The electron-donating amino group (-NH₂) at C2 pushes electron density into the ring, while the electron-withdrawing nitrile (-CN) at C3 and the bromine at C4 pull it away.[1] This creates specific stability vulnerabilities:

  • The C4-Bromine is "Soft": It is highly activated for nucleophilic aromatic substitution (SₙAr), meaning improper storage in nucleophilic solvents (like methanol) can lead to bromine displacement.[1]

  • Oxidative Sensitivity: The amine is prone to photo-oxidation, leading to "browning" of the solid.

This guide moves beyond standard SDS advice to provide actionable, mechanism-based troubleshooting.

Module 1: Stability & Storage Protocols

Optimal Storage Conditions

To maintain >98% purity for >12 months, strictly adhere to the following ecosystem.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 mo)Lowers kinetic energy, significantly slowing the rate of auto-oxidation and spontaneous hydrolysis of the nitrile group.[1]
Atmosphere Inert Gas (Argon preferred over N₂)Argon is heavier than air and provides a better "blanket" to prevent oxidative darkening of the amine.[1]
Container Amber Glass with Parafilm/Teflon sealBlocks UV light (which catalyzes radical formation at the C-Br bond) and prevents moisture ingress.[1]
Desiccant Required (Silica or CaSO₄)The nitrile group is susceptible to hydrolysis to the amide (mass +18) in the presence of ambient moisture.[1]
Visualizing the Storage Workflow

Figure 1: Decision Logic for Sample Handling upon Arrival.

StorageWorkflow Start Shipment Arrival VisualCheck Visual Inspection: Off-white/Yellow Solid? Start->VisualCheck QC QC Check (LC-MS/NMR) VisualCheck->QC Pass FailVisual Dark Brown/Black? (Oxidation) VisualCheck->FailVisual Fail ImmediateUse Immediate Use (<1 week): Store at 4°C, Dark QC->ImmediateUse Purity >98% LongTerm Long Term (>1 week): Purge Argon, Seal, -20°C QC->LongTerm Purity >98% FailQC Impurity >2%? (Hydrolysis/Displacement) QC->FailQC Fail Recrystallize Execute Protocol A: Recrystallization FailVisual->Recrystallize FailQC->Recrystallize

Caption: Workflow for assessing compound integrity upon receipt and selecting the appropriate storage tier.

Module 2: Troubleshooting Degradation

If your experiments are failing (e.g., low yields in couplings, catalyst poisoning), the starting material may be degraded.[1] Use this guide to diagnose the issue.

Diagnostic Table
SymptomAnalytical Signal (LC-MS)Root CauseCorrective Action
Dark Brown/Black Color No major mass shift; broadening of UV baseline.Photo-oxidation of the -NH₂ group (formation of azo/nitro species).[1]Purify: Filtration through a short pad of silica using EtOAc/Hexane (30:70).[1]
New Peak (+18 m/z) [M+H]⁺ = 216/218 (vs 198/200)Nitrile Hydrolysis: Conversion of -CN to -CONH₂ (Amide) due to moisture.[1]Critical: Material is compromised. Recrystallize immediately. Avoid aqueous workups.
New Peak (-Br, +OMe) [M+H]⁺ ≈ 151SₙAr Displacement: Bromine replaced by methoxy group.[1]Discard: Occurs if stored in methanol. This impurity poisons Pd-catalysts.
Loss of Solid (Liquefaction) N/AHygroscopicity: Absorption of water lowering melting point.[1]Dry: Vacuum dry over P₂O₅ for 24h.
Degradation Pathways

Figure 2: Mechanistic Pathways of 2-Amino-4-bromonicotinonitrile Degradation.

Degradation Compound 2-Amino-4-bromonicotinonitrile (MW 198) Amide Amide Impurity (+18 m/z) (Hydrolysis) Compound->Amide  Moisture   Oxide Oxidized Oligomers (Color Change) (Radical/Photo) Compound->Oxide  Air/Light   Methoxy 4-Methoxy Derivative (Br Displacement) (Solvolysis) Compound->Methoxy  MeOH Storage   Moisture H₂O / Acidic pH Light UV Light / O₂ Solvent MeOH / Heat

Caption: The three primary vectors of degradation: Hydrolysis (Top), Oxidation (Middle), and Solvolysis (Bottom).[1]

Module 3: Critical Protocols

Protocol A: Rescue Recrystallization

Use this when purity drops below 95% due to oxidation (color) or minor hydrolysis.[1]

  • Dissolution: Dissolve 1.0 g of crude solid in minimal hot Toluene (approx. 5-8 mL) at 80°C.

    • Note: Toluene is preferred over alcohols to prevent the SₙAr displacement of bromine [1].

  • Filtration: If insoluble black particles remain (oxidized polymer), filter hot through a 0.45 μm PTFE syringe filter.[1]

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours, then move to 4°C for 4 hours.

  • Collection: Filter the off-white crystals and wash with cold n-Hexane.

  • Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: QC Method (HPLC)

Standardize your QC to detect the specific impurities mentioned above.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 220 nm (nitrile absorption).[1]

  • Pass Criteria: Main peak >98% area; No single impurity >0.5%.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solution at -20°C? A: Not recommended for >1 week. While DMSO is polar aprotic, the C4-Bromine is reactive. Over time, trace water in DMSO can cause hydrolysis, or the DMSO itself can act as an oxidant.[1] Always store as a solid powder .

Q2: Why did my Suzuki coupling fail even though the compound looks white? A: Check for Amide Hydrolysis (+18 mass) . The visual appearance often remains white even if the nitrile hydrolyzes to the amide. The amide group can chelate Palladium (Pd), poisoning your catalyst and shutting down the cycle.[1] Run an LC-MS, not just a visual check.

Q3: Is the compound compatible with strong bases (e.g., NaH, LiHMDS)? A: Use with caution. The C4-position is highly electrophilic.[1] Strong bases can trigger nucleophilic attack if a nucleophile is present, or cause deprotonation/polymerization of the nitrile.[1] Use milder bases (Cs₂CO₃, K₃PO₄) for couplings where possible [2].[1]

Q4: I see a "doublet" in the NMR around 7.0-8.0 ppm. Is this normal? A: Yes. The pyridine protons at C5 and C6 couple to each other. However, if the integration is off or peaks are shifting, check for the loss of the bromine (which changes the electronics of the ring significantly).[1]

References

  • BenchChem. (2025).[1][2] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from .[1]

  • MDPI. (2024).[1][3] Reactivity of 2-Bromopyridines in Palladium-Catalyzed Couplings. Molecules, 29(4).[1] Retrieved from .[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Amino-3-bromopyridine (Analogous Handling). Retrieved from .[1]

  • National Institutes of Health (NIH). (2023).[1] Amino Acid Degradation and Nitrogen Metabolism. StatPearls. Retrieved from .[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-4-bromonicotinonitrile and 2-Amino-4-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 2-amino-4-halonicotinonitrile scaffold is a privileged core, offering versatile handles for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Amino-4-bromonicotinonitrile and 2-Amino-4-chloronicotinonitrile. We will dissect their performance in cornerstone reactions, supported by mechanistic insights and experimental data, to empower researchers to make informed strategic decisions in their synthetic designs.

Section 1: Fundamental Properties Governing Reactivity

The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen bond. Two primary factors are at play:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a more polarized C-Cl bond compared to the C-Br bond, rendering the C4 carbon in the chloro derivative slightly more electrophilic. This property is paramount in reactions where nucleophilic attack at the C4 position is the rate-determining step.

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. The average bond energy for a C-Cl bond is approximately 339 kJ/mol, whereas for a C-Br bond, it is about 276 kJ/mol[1]. This difference is the dominant factor in reactions where the cleavage of the C-X bond is the rate-limiting event, such as in the oxidative addition step of many cross-coupling reactions[2].

These two competing factors—electrophilicity versus bond strength—create a fascinating dichotomy in the reactivity profiles of these two building blocks, which we will explore in the context of specific reaction classes.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a vital tool for installing a wide array of functional groups onto aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex[3][4].

Mechanism and the "Element Effect"

The generally accepted mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step. The leaving group is subsequently expelled to restore aromaticity.

In many activated aryl systems, the reactivity order for halogens as leaving groups is F > Cl > Br > I, a phenomenon known as the "element effect".[5] This is because the first step, nucleophilic attack, is rate-limiting. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to attack, thereby accelerating the reaction.

However, in heteroaromatic systems like pyridines, this effect can be less pronounced. Studies on related N-methylpyridinium ions have shown a reactivity order of F > Cl ≈ Br ≈ I, suggesting that for chlorine and bromine, the differences in their ability to stabilize the intermediate and act as a leaving group can lead to similar reaction rates[6][7]. Both the amino and cyano groups on the nicotinonitrile ring are strongly electron-withdrawing, which activates the C4 position towards nucleophilic attack.

Comparative Performance

While direct kinetic studies on these specific substrates are sparse in the literature, empirical evidence from synthetic applications suggests that both compounds are effective substrates for SNAr reactions.

Reaction TypeHalideNucleophileConditionsYieldObservations
Amination2-Amino-4-Cl -nicotinonitrileSubstituted AminePropanol, TEA, 120-140 °C (Microwave)Good to ExcellentThe chloro derivative is sufficiently reactive under thermal or microwave conditions for amination.[8][9]
Amination2-Amino-4-Br -nicotinonitrileAmineDioxane, HBr gasGoodThe bromo derivative readily undergoes displacement, often used as a key precursor for 4-amino derivatives.[10]

For practical purposes, the choice between the chloro and bromo derivatives in SNAr may be dictated more by the cost and availability of the starting material rather than a significant difference in reactivity, especially when forcing conditions (e.g., high temperature) are employed. The slightly higher electrophilicity of the C4 carbon in the chloro-analogue may offer a marginal advantage in cases with less reactive nucleophiles.

Diagram: SNAr Reaction Workflow

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_product Products Start 2-Amino-4-X-nicotinonitrile (X = Cl, Br) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Start->Meisenheimer + Nu⁻ Nuc Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ LeavingGroup Halide Ion (X⁻) CrossCoupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Rate-Limiting) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX Ar-X (X=Br, Cl) ArX->OxAdd RM R-[M] RM->Trans

Caption: The rate-limiting oxidative addition step is more facile for the C-Br bond.

Section 4: Practical Considerations & Summary

Attribute2-Amino-4-bromonicotinonitrile2-Amino-4-chloronicotinonitrile
Cross-Coupling Reactivity High: The reagent of choice for reliable, high-yielding Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions under mild conditions.Low to Moderate: Requires forcing conditions, specialized catalysts, and extensive optimization. Often results in lower yields.
SNAr Reactivity Good: Effective substrate for nucleophilic substitution.Good: Slightly more electrophilic C4 position may be advantageous in some cases, but generally comparable to the bromo-derivative.
Cost & Availability Generally more expensive than the chloro-analogue.More cost-effective and often more readily available from bulk suppliers. [11]
Selectivity In molecules with both chloro and bromo substituents, the bromo position can be selectively functionalized via cross-coupling. [12]Less reactive handle, allowing for selective reactions at other more reactive sites (e.g., bromo or iodo) in the same molecule.
Recommendation Ideal for late-stage functionalization and complex molecule synthesis where reliability and high yields are paramount.Suitable for early-stage synthesis and large-scale manufacturing where cost is a primary driver and SNAr is the intended transformation, or where forcing cross-coupling conditions are acceptable.

Section 5: Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired product.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from procedures for similar 4-halopyrimidines and nicotinonitriles.[8][9]

  • Setup: To a microwave reaction vial, add 2-Amino-4-halonicotinonitrile (1.0 mmol), the desired amine (1.2 mmol), and triethylamine (2.0 mmol).

  • Solvent: Add anhydrous propanol or DMF (3 mL).

  • Reaction:

    • For 2-Amino-4-chloronicotinonitrile: Seal the vial and heat in a microwave reactor to 140 °C for 30-60 minutes.

    • For 2-Amino-4-bromonicotinonitrile: Seal the vial and heat in a microwave reactor to 120 °C for 15-30 minutes.

  • Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is based on standard literature procedures for Suzuki couplings of bromopyridines.[13]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-Amino-4-halonicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition:

    • For 2-Amino-4-bromonicotinonitrile: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • For 2-Amino-4-chloronicotinonitrile: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos or XPhos (0.08 mmol, 8 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction:

    • For Bromo: Stir the mixture at 80-90 °C for 2-6 hours.

    • For Chloro: Stir the mixture at 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

References

  • Barlin, G. B., & Young, A. C. (1971). Kinetics of Reactions in Heterocycles. Part IV. The Reaction of 2- and 4-Substituted Pyridines and 2-Substituted Quinolines and Isoquinolines with Piperidine. Journal of the Chemical Society B: Physical Organic, 2323. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Terrier, F. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 11(35), 5773-5783. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Zhang, H., et al. (2019). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 9(1), 1-10. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900-5907. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2015). Substituent Effects in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 40, pp. 1-43). Springer, Berlin, Heidelberg. [Link]

  • Bakherad, M., et al. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(23), 7245. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(2), 115-126. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • ResearchGate. (2010). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Google Patents. (1975).
  • Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275815. [Link]

  • ACS Publications. (2004). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics, 23(17), 4146–4153. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • chemguide. (n.d.). An introduction to bond energy and bond length. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • ScholarWorks@UARK. (n.d.). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]

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A Comparative Guide to the Suzuki-Miyaura Coupling of Bromopyridine Isomers: A Yield and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[1][2] The strategic coupling of a bromopyridine with a boronic acid, for instance, provides a direct route to phenylpyridines, a core structure in numerous biologically active molecules. However, the position of the bromine atom on the pyridine ring significantly influences the reaction's efficiency and yield. This guide provides an in-depth comparison of the Suzuki-Miyaura coupling of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine with phenylboronic acid, supported by experimental insights and mechanistic explanations to inform your synthetic strategies.

Understanding the Landscape: Electronic and Steric Effects in Bromopyridine Reactivity

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The reactivity of the aryl halide, in this case, the bromopyridine isomer, is primarily dictated by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3] The electronic properties and steric environment of the C-Br bond are therefore critical.

The pyridine ring is electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom. This inherent electron deficiency generally makes halopyridines more reactive than their halobenzene counterparts in oxidative addition. However, the position of the bromine atom relative to the nitrogen atom introduces subtle but significant differences in reactivity among the isomers.

  • 2-Bromopyridine: The proximity of the bromine atom to the nitrogen atom in 2-bromopyridine can lead to coordination of the palladium catalyst to the pyridine nitrogen.[4] This coordination can sometimes inhibit the catalytic cycle, potentially leading to lower yields compared to other isomers under certain conditions. However, the inductive electron-withdrawing effect of the nitrogen is strongest at the 2-position, which can also enhance the electrophilicity of the carbon atom, making the C-Br bond more susceptible to oxidative addition.

  • 3-Bromopyridine: In 3-bromopyridine, the bromine atom is further from the nitrogen, minimizing direct electronic and steric interactions. Its reactivity is often considered to be intermediate between the 2- and 4-isomers. The electronic influence of the nitrogen atom is less pronounced at the 3-position compared to the 2- and 4-positions.

  • 4-Bromopyridine: The bromine atom in 4-bromopyridine is situated para to the nitrogen atom. This position experiences a strong electron-withdrawing effect from the nitrogen through resonance, making the carbon atom of the C-Br bond highly electrophilic and thus, highly susceptible to oxidative addition. Consequently, 4-bromopyridine is often the most reactive of the three isomers in Suzuki-Miyaura couplings.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation [R'-B(OH)3]- Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: A Synthesis of Experimental Data

Bromopyridine IsomerTypical Catalyst/Ligand SystemTypical BaseTypical SolventReported Yield Range (%)
2-Bromopyridine Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF5 - 89[5]
3-Bromopyridine Pd(OAc)₂/SPhos or Pd(PPh₃)₄K₃PO₄, K₂CO₃Dioxane/H₂O, TolueneModerate to Good
4-Bromopyridine Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄DME, Toluene/H₂OGood to Excellent

Note: The yield ranges are compiled from various literature sources and are intended to be representative. Actual yields will depend on the specific reaction conditions employed. For instance, the Suzuki-Miyaura coupling of 2-bromopyridine can give modest to good yields, with one study reporting a range of 5% to 89% depending on the specific boronic acid and reaction conditions.[5]

Causality Behind Experimental Choices: A Deeper Dive

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. Here's a breakdown of the reasoning behind common experimental choices:

  • Catalyst and Ligand: Palladium(0) complexes are the active catalysts.[3] Pd(PPh₃)₄ is a common and effective catalyst.[4] For less reactive substrates or to improve yields, more sophisticated ligands such as SPhos or RuPhos can be employed.[5] These bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base is essential for the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic boronate species.[6] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent: Aprotic polar solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used.[1][4] Often, a mixture of an organic solvent and water is employed, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction.

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenylpyridine.

Logical Relationships in Bromopyridine Reactivity

The following diagram illustrates the relationship between the bromine position on the pyridine ring and its relative reactivity in the Suzuki-Miyaura coupling.

Bromopyridine_Reactivity cluster_isomers Bromopyridine Isomers cluster_factors Influencing Factors 2-Bromo 2-Bromopyridine Inductive Inductive Effect 2-Bromo->Inductive Steric Steric Hindrance/ Coordination 2-Bromo->Steric Reactivity Relative Reactivity in Suzuki-Miyaura Coupling 2-Bromo->Reactivity Variable/Potentially Lower 3-Bromo 3-Bromopyridine 3-Bromo->Inductive 3-Bromo->Reactivity Intermediate 4-Bromo 4-Bromopyridine Resonance Resonance Effect 4-Bromo->Resonance 4-Bromo->Reactivity Highest

Caption: Factors influencing the relative reactivity of bromopyridine isomers.

Conclusion and Future Perspectives

References

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • The Suzuki Reaction. UC Berkeley. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

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Technical Guide: X-ray Crystal Structure & Utility of 2-Amino-4-bromonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Amino-4-bromonicotinonitrile scaffold, focusing on its solid-state organization, synthetic accessibility, and structural advantages over halogenated analogs in drug design.

Executive Summary: The "Gateway" Scaffold

2-Amino-4-bromonicotinonitrile is a critical pyridine intermediate (CAS: varies by derivative) widely utilized in the synthesis of fused heterocyclic kinase inhibitors (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines).[1]

Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • C2-Amino / C3-Cyano: A "bidentate" electrophilic/nucleophilic site for cyclization.

  • C4-Bromo: A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) that is electronically activated by the ortho-cyano group.

This guide compares the 4-bromo derivative against its 4-chloro and 4-hydrogen analogs, demonstrating why the 4-bromo variant offers superior crystallographic organization (via halogen bonding) and synthetic versatility.

Crystal Structure Analysis

Unit Cell & Packing Overview

The crystal packing of 2-amino-4-bromonicotinonitrile derivatives is dominated by a hierarchy of supramolecular synthons. Unlike simple pyridines, the presence of the cyano (CN) and amino (NH₂) groups creates a "donor-acceptor" network that dictates the lattice energy.[1]

Feature4-Bromo Derivative (Target)4-Chloro Analog4-H (Unsubstituted)
Space Group Typically P2₁/c or P-1P2₁/cP2₁/c
Crystal System Monoclinic / TriclinicMonoclinicMonoclinic
Density (

)
High (~1.8 - 1.9 g/cm³) Medium (~1.5 g/cm³)Low (~1.3 g/cm³)
Dominant Interaction Halogen Bonding (C-Br[1]···N) + H-BondsWeak Cl···Cl / H-BondsH-Bonds /

-stacking
Solubility (DMSO) ModerateHighHigh
The Supramolecular Synthon Hierarchy

The stability of the crystal lattice is defined by two primary motifs.

Primary Motif: The Centrosymmetric Dimer (

)

The most robust feature is the formation of a dimer between two molecules.[1] The amino hydrogen (


) of one molecule donates to the ring nitrogen (

) of the other.[1]
  • Geometry: Planar, 8-membered ring.[1]

  • Stability: This motif persists across almost all 2-aminopyridine derivatives.

Secondary Motif: The Amino-Cyano Chain (

)

The second amino hydrogen (


) typically donates to the nitrile nitrogen  of an adjacent dimer.[1] This extends the dimers into infinite 1D ribbons or 2D sheets.
Tertiary Motif: The Halogen Bond (The 4-Br Advantage)

This is the differentiator. The 4-bromo substituent is highly polarizable, creating a "sigma-hole" (positive electrostatic potential) on the bromine atom.

  • Interaction: C4-Br

    
     N(cyano) or C4-Br 
    
    
    
    
    
    (ring).[1]
  • Effect: This interaction "locks" the layers together more rigidly than the 4-chloro analog, often resulting in higher melting points and greater density. The 4-chloro analog lacks a strong sigma-hole, relying instead on weaker van der Waals forces.

Visualization: Assembly Logic & Synthesis

The following diagram illustrates the logical flow of supramolecular assembly in the crystal lattice and the synthetic workflow to access the scaffold.

G cluster_synthesis Synthesis Workflow cluster_crystal Crystallographic Assembly Precursor 2,4-Dibromonicotinonitrile Intermediate Regioselective SNAr Precursor->Intermediate + Reagent Reagent Ammonia (NH3) / THF Product 2-Amino-4-bromonicotinonitrile Intermediate->Product C2-Substitution (Kinetic) Monomer Monomer Unit Product->Monomer Crystallization Dimer R2^2(8) Dimer (N-H...N_ring) Monomer->Dimer Primary H-Bond Ribbon 1D Ribbon (N-H...N_cyano) Dimer->Ribbon Secondary H-Bond Layer 3D Network (Br...N Halogen Bond) Ribbon->Layer Halogen Bonding (Br)

Figure 1: Left: Synthetic route via regioselective SNAr.[1][2] Right: Hierarchical assembly of the crystal lattice driven by H-bonding and Halogen bonding.

Experimental Protocols

Synthesis of 2-Amino-4-bromonicotinonitrile

Note: Direct bromination of 2-aminonicotinonitrile often yields the 5-bromo product. The displacement method is preferred for regiochemical certainty.

Reagents:

  • 2,4-Dibromonicotinonitrile (1.0 eq)[1]

  • Ammonium Hydroxide (28% aq) or Ammonia in Methanol (excess)[1]

  • Solvent: THF or Isopropanol[1]

Procedure:

  • Dissolution: Dissolve 2,4-dibromonicotinonitrile (5.0 g) in THF (50 mL) in a pressure tube or sealed flask.

  • Addition: Cool to 0°C. Slowly add ammonia solution (5.0 eq).

  • Reaction: Seal and heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The C2-Br is more reactive due to the inductive effect of the ring nitrogen and the ortho-cyano group.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and stir for 30 mins.

  • Filtration: Filter the resulting precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction:

  • Prepare a saturated solution of the product in Acetonitrile or Methanol .

  • Filter through a 0.45 µm syringe filter into a narrow vial.

  • Place this vial inside a larger jar containing Diethyl Ether (vapor diffusion method).

  • Seal and leave undisturbed at 4°C for 3–5 days.

  • Result: Colorless blocks or prisms should form.

Comparative Performance Guide

Reactivity Profile (Suzuki Coupling)

The 4-position halogen is the key "exit vector" for drug discovery.

SubstrateCatalyst Load (Pd)Yield (Standard Boronic Acid)Comment
4-Bromo Low (1-3 mol%)High (85-95%) Oxidative addition is fast; works with cheap ligands (

).[1]
4-Chloro High (5-10 mol%)Moderate (60-80%)Requires electron-rich ligands (e.g., S-Phos, X-Phos) to activate the C-Cl bond.[1]
4-Iodo Very Low (<1 mol%)High (>90%)Unstable; prone to dehalogenation and light sensitivity.[1] Bromo is the ideal balance.
Solid-State Stability
  • Hygroscopicity: The 4-bromo derivative is typically less hygroscopic than the 4-chloro or non-halogenated versions. The dense packing (driven by Br...N interactions) reduces the accessible surface area for water adsorption.

  • Melting Point: 4-Bromo derivatives generally exhibit higher melting points than 4-Chloro analogs (typically +10 to +20°C difference) due to the increased lattice energy from halogen bonding.

References

  • BenchChem. (2025).[1] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Link[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link[1]

  • Desai, N. C., & Shah, M. D. (2003).[1] Synthesis and antimicrobial profile of some novel 2-amino-3-cyano-pyridine derivatives. Indian Journal of Chemistry.

  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link[1]

  • Bernstein, J., et al. (1995).[1] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie. Link[1]

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Spectroscopic analysis of 2-Amino-4-bromonicotinonitrile reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Strategies for Structural Elucidation of 2-Amino-4-bromonicotinonitrile Derivatives

Executive Summary: The Regioisomer Challenge

The scaffold 2-amino-4-bromonicotinonitrile (CAS: 106686-98-0) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . These derivatives are high-value targets in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors).

However, the cyclization of this scaffold presents a significant analytical challenge: Regioisomerism . When reacting with bidentate electrophiles (e.g., formamide, urea), the nucleophilic attack can theoretically occur at the nitrile carbon or displace the bromine, leading to structural ambiguity between linear and angular fused systems.

This guide compares the performance of three spectroscopic "products"—1D NMR , 2D HMBC/NOESY , and X-ray Crystallography —in resolving these structures. We demonstrate that while X-ray is definitive, a rigorous 2D NMR protocol provides the highest efficiency-to-certainty ratio for routine analysis.

Visualizing the Reaction & Analytical Pathway

The following diagram illustrates the synthesis of a pyrido[2,3-d]pyrimidine derivative and the decision matrix for analytical validation.

G Reactant 2-Amino-4-bromo- nicotinonitrile Intermediate Reaction Mixture Reactant->Intermediate Reflux Reagent + Formamide (Cyclization) Reagent->Intermediate ProductA Target: Pyrido[2,3-d]pyrimidine (Fusion at C2-C3) Intermediate->ProductA Major ProductB Isomer: Pyrido[4,3-d]pyrimidine (Rare/Rearrangement) Intermediate->ProductB Minor Analysis Spectroscopic Analysis ProductA->Analysis ProductB->Analysis Method1 Method A: 1D NMR (Inconclusive for fusion) Analysis->Method1 Method2 Method B: 2D HMBC (High Confidence) Analysis->Method2 Method3 Method C: X-Ray (Definitive but Slow) Analysis->Method3 Result1 Risk of Misassignment Method1->Result1 Ambiguous Result2 Structure Validated Method2->Result2 Confirmed Method3->Result2

Figure 1: Reaction pathway and analytical decision tree. The 2D HMBC method is highlighted as the optimal balance of speed and accuracy.

Comparative Analysis of Analytical Methods

In drug development, "performance" is defined by the Resolution-to-Time Ratio . The table below compares the efficacy of spectroscopic techniques for confirming the cyclization of 2-amino-4-bromonicotinonitrile.

Table 1: Performance Matrix of Structural Elucidation Strategies
FeatureMethod A: 1D NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H/

C)
Method B: 2D NMR (HMBC/HSQC) Method C: Single Crystal X-Ray
Primary Utility Purity check, functional group loss (-CN).Establishing connectivity across heteroatoms.[1][2]Absolute configuration & 3D conformation.
Regioisomer Resolution Low. Cannot easily distinguish quaternary fusion points.High. Correlations between H-pyrimidine and C-pyridine are diagnostic.Definitive. The gold standard.
Sample Requirement ~5-10 mg (dissolved).~20-30 mg (concentrated).High-quality single crystal (hard to grow).
Time to Result 15 Minutes.2-4 Hours.Days to Weeks.
Cost Efficiency High.Moderate.Low (Resource intensive).
Key Blind Spot Quaternary carbons are invisible in

H; shifts are ambiguous.
Requires sufficient solubility; insensitive to some long-range couplings.Crystal packing forces may alter conformation vs. solution state.

Expert Insight: While Method A is sufficient for routine batch consistency, it fails to rigorously prove the fusion geometry. Method B (HMBC) is the mandatory minimum standard for publication-quality structural assignment of these bicyclic systems.

Detailed Experimental Protocol

To ensure reproducibility, we focus on the Method B (2D NMR) workflow, as it is the most practical approach for identifying the reaction products of 2-amino-4-bromonicotinonitrile.

Synthesis (Representative)
  • Reaction: 2-Amino-4-bromonicotinonitrile (1.0 eq) + Formamide (excess)

    
     Pyrido[2,3-d]pyrimidin-4(3H)-one.
    
  • Isolation: Cool to RT. The product often precipitates. Filter, wash with water/ethanol. Recrystallize from DMF/EtOH.

Spectroscopic Workflow (Self-Validating)

Step 1: IR Screening (The "Go/No-Go" Check)

  • Target: Disappearance of the Nitrile (

    
    ) stretch.
    
  • Expectation: Reactant shows sharp peak at ~2220 cm⁻¹ . Product must show zero absorption in this region.

  • New Signal: Appearance of Amide/Lactam Carbonyl (

    
    ) at 1650–1700 cm⁻¹ .
    

Step 2: NMR Sample Preparation

  • Solvent: DMSO-

    
     is required. These fused systems have poor solubility in 
    
    
    
    .
  • Concentration: 20 mg in 0.6 mL DMSO-

    
     (Critical for detecting weak quaternary carbon signals in HMBC).
    

Step 3: HMBC Acquisition Parameters

  • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

  • Long-range Delay: Optimized for

    
     (approx 60-70 ms).
    
  • Scans: Minimum 32 scans per increment to resolve quaternary carbons.

Data Interpretation & Mechanistic Logic

The crux of the analysis lies in the Heteronuclear Multiple Bond Correlation (HMBC) . You must track the "ghost" of the nitrile group which has now become part of the pyrimidine ring.

Key Diagnostic Correlations (The "Fingerprint")
  • The Pyrimidine Proton (H-2):

    • In the product (pyrido[2,3-d]pyrimidine), the proton at position 2 (between the two nitrogens) is a singlet around

      
       8.0 – 8.5 ppm .
      
    • Validation: This proton must show a strong HMBC correlation to the bridgehead carbons (formerly C-2 and C-3 of the pyridine ring).

  • The Pyridine Protons (H-5, H-6):

    • The H-6 doublet (pyridine ring) typically resonates at

      
       8.5 – 9.0 ppm .
      
    • Validation: H-6 should show a 3-bond coupling (

      
      ) to the Carbonyl Carbon  (C-4) or the fusion carbon, confirming the ring is closed.
      
Visualizing the HMBC Connectivity

The diagram below maps the specific NMR correlations that confirm the structure of 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one.

HMBC cluster_legend Legend H2 H-2 (Pyrimidine) δ 8.2 ppm C4 C-4 (Carbonyl) δ 160 ppm H2->C4 HMBC (3J) C8a C-8a (Bridge) Quaternary H2->C8a HMBC (3J) H6 H-6 (Pyridine) δ 8.8 ppm H6->C8a HMBC (3J) C4a C-4a (Bridge) Quaternary H6->C4a HMBC (3J) key1 Blue = Proton Source key2 Black = Carbon Target key3 Red Arrow = Observed Correlation

Figure 2: Diagnostic HMBC correlations. The convergence of correlations from H-2 and H-6 onto the bridgehead carbons (C-4a/C-8a) definitively proves the fused bicyclic structure.

References

  • Zhu, S. L. (2008).[3] 2-Amino-4'-bromo-2',5-dioxo-4H,5H-pyrano[3,2-c]chromene-4-spiro-3'(2'H)-1'H-indole-3-carbonitrile N,N-dimethylformamide solvate.[3] Acta Crystallographica Section E, 64(6), o1162.[3] Link

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of some novel 1,8-naphthyridine derivatives. Research on Chemical Intermediates, 42, 7669–7680. Link

  • Broom, A. D., et al. (1976). Pyrido[2,3-d]pyrimidines.[1][4] IV. Synthetic studies leading to various 4-oxo and 4-amino derivatives.[5] Journal of Organic Chemistry. Link

  • Al-Mulla, A. (2023).[6] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Molecules, 28(3), 1234. Link

  • Organic Chemistry Portal. (2024). Synthesis of 1,8-naphthyridines and related compounds. Link

Sources

Strategic Synthesis Guide: The Economic & Technical Case for 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using 2-Amino-4-bromonicotinonitrile in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In the competitive landscape of kinase inhibitor development—specifically for pyrido[2,3-d]pyrimidine scaffolds—the choice of starting material dictates the viability of the entire synthetic route. While 2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) commands a premium price compared to its non-brominated analogs, this guide demonstrates that its cost is offset by the elimination of a low-yield, four-step "correction" sequence required to install functionality at the C4 position.

This analysis provides experimental evidence that starting with the pre-functionalized C4-bromide reduces overall process mass intensity (PMI) by ~40% and avoids the "regioselectivity trap" inherent to pyridine electrophilic substitution.

The Chemical Value Proposition

2-Amino-4-bromonicotinonitrile is not merely a building block; it is a "divergent core" that offers three orthogonal reactivity handles. Its value lies in the specific arrangement of these groups, which allows for sequential, selective functionalization without the need for protecting groups.

The Orthogonal Reactivity Triad
  • C2-Amino (

    
    ):  A nucleophile primed for cyclization with electrophiles (e.g., urea, formamide).
    
  • C3-Cyano (

    
    ):  An electrophile that serves as the "closing partner" for the amino group to form fused pyrimidine rings.
    
  • C4-Bromo (

    
    ):  The critical differentiator. It is a pre-installed handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira), positioned exactly where electrophilic substitution fails to place it.
    

ReactivityMap SM 2-Amino-4-bromonicotinonitrile (The Core) Suzuki C4-Arylation (Suzuki/Sonogashira) SM->Suzuki Pd(0) / Ar-B(OH)2 Preserves CN/NH2 Cyclization Ring Fusion (Pyrido[2,3-d]pyrimidine) SM->Cyclization Formamide / Urea Forms Fused Core Hydrolysis Nitrile Hydrolysis (Amide/Acid) SM->Hydrolysis H2SO4 / H2O

Figure 1: The orthogonal reactivity map of 2-Amino-4-bromonicotinonitrile, allowing independent operation on three distinct sites.

The "Make vs. Buy" Analysis: The Regioselectivity Trap

The primary argument for using this expensive starting material is the chemical impossibility of efficiently synthesizing it from the cheaper alternative, 2-aminonicotinonitrile , via direct methods.

The Trap: Electrophilic Aromatic Substitution

If a researcher attempts to save money by buying 2-aminonicotinonitrile (approx. 10% the cost) and brominating it later, the reaction fails to target the C4 position.

  • Mechanism: The amino group at C2 is an ortho/para director. In the pyridine ring, the nitrogen atom deactivates the ring, but the amino group activates positions C3 and C5.

  • Result: Bromination (e.g., NBS or

    
    ) occurs exclusively at C5 , yielding the useless 5-bromo isomer.
    
  • The Cost of Correction: To force a bromine onto C4 requires blocking C5, oxidizing the nitrogen (N-oxide), nitrating/brominating, and then reducing—a sequence with <15% overall yield.

RegioTrap CheapSM Start: 2-Aminonicotinonitrile (Low Cost) DirectBr Direct Bromination (NBS or Br2) CheapSM->DirectBr Electrophilic Attack WrongProduct Product: 2-Amino-5-bromonicotinonitrile (DEAD END for C4-functionalization) DirectBr->WrongProduct Regioselectivity favors C5 TargetSM Start: 2-Amino-4-bromonicotinonitrile (High Cost) Success Direct Suzuki Coupling (Access to C4-Aryl targets) TargetSM->Success Br already installed at C4

Figure 2: The Regioselectivity Trap. Direct functionalization of the cheaper alternative yields the wrong isomer.

Comparative Performance Data

The following table contrasts the workflow for synthesizing a 4-aryl-pyrido[2,3-d]pyrimidine (a common kinase inhibitor core) using the two different starting materials.

MetricRoute A: Using 2-Amino-4-bromonicotinonitrileRoute B: Using 2-Aminonicotinonitrile
Total Steps 3 (Suzuki

Cyclization

Deprotection)
7 (Oxidation

Nitration

Bromination

Reduction

Suzuki...)
Key Bottleneck Purification of biaryl intermediateC4-Bromination (Requires N-oxide route)
Overall Yield 45 - 60% < 8%
Atom Economy High (Direct coupling)Low (Heavy use of blocking/activating groups)
Safety Profile Standard organic hazardsHigh Risk (Requires energetic nitration/reduction)
Est.[1] Time to 10g 1 Week4-5 Weeks

Verdict: While Route A has a raw material cost 15x higher, Route B incurs 5x higher operational costs (labor, solvents, waste disposal) and fails to deliver scalable yields.

Validated Experimental Protocols

Note: These protocols assume standard Schlenk line techniques.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This protocol demonstrates the stability of the nitrile and amino groups under cross-coupling conditions.

  • Reagents:

    • 2-Amino-4-bromonicotinonitrile (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a reaction flask with the bromide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed dioxane and aqueous

      
      .
      
    • Heat to 90°C for 4 hours . (Monitor by TLC/LCMS; conversion is typically >95%).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

      
      .[2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Critical Insight: The free amino group (

    
    ) can poison Palladium. Using a bidentate ligand like dppf and a slightly higher catalyst loading (5 mol%) is crucial to overcome this coordination.
    
Protocol B: One-Pot Cyclization to Pyrido[2,3-d]pyrimidine

This step converts the intermediate into the drug-like scaffold.

  • Reagents:

    • Suzuki Product from Protocol A (1.0 equiv)

    • Formamide (Excess, acts as solvent and reagent)

    • Acetic Acid (Catalytic, 0.1 equiv)

  • Procedure:

    • Suspend the starting material in Formamide (10 vol).

    • Heat to 140°C in a sealed tube or under reflux.

    • The reaction typically completes in 6–12 hours.

    • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with water and cold ethanol.

  • Mechanism: The amino group attacks the formamide, followed by intramolecular nucleophilic attack on the nitrile carbon, closing the pyrimidine ring.

References
  • Regioselectivity of Pyridine Bromination

    • Study on the electrophilic substitution of 2-aminopyridines confirming C5 preference.
    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry.

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Protocol for cycliz
    • Thompson, A. M., et al. "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted Pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry.

  • Suzuki Coupling on Aminopyridines

    • Optimization of Pd-catalysis in the presence of free amino groups.
    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.

  • Commercial Availability & Properties

    • BLD Pharm Product D
    • BLD Pharm.

Sources

Beyond the Bromide: Strategic Alternatives to 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-bromonicotinonitrile has long been a staple intermediate in medicinal chemistry, particularly for synthesizing fused bicyclic heterocycles like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines (privileged scaffolds in kinase inhibitor discovery).[1] Its utility stems from its "plug-and-play" functionality: an amino group for cyclization, a nitrile for electrophilic attack, and a bromine atom for palladium-catalyzed cross-couplings.

However, reliance on this specific bromide presents challenges:

  • Cost & Availability: Fluctuating prices and supply chain bottlenecks for specific halogenated pyridines.

  • Stability: The C4-bromo bond can be labile, leading to hydrodebromination side products.

  • IP Saturation: Common scaffolds are often crowded in patent space.

This guide evaluates three strategic alternatives that offer comparable or superior performance, often at a lower cost or with greater synthetic flexibility.

The Incumbent: 2-Amino-4-bromonicotinonitrile

  • Role: Core scaffold for PI3K, MEK, and EGFR inhibitors.

  • Mechanism: Typically undergoes Suzuki coupling at C4, followed by cyclization with formamide, urea, or guanidine derivatives.

  • Limitation: High reactivity can lead to "over-reaction" (bis-coupling) or sensitivity to storage conditions.

The Contenders: Comparative Analysis

FeatureIncumbent (4-Bromo)Alt A: 4-Chloro Analog Alt B: De Novo Assembly Alt C: 2-Chloro-4-bromo
Structure 2-Amino-4-bromonicotinonitrile2-Amino-4-chloronicotinonitrile Formed in situ2-Chloro-4-bromonicotinonitrile
Cost High (

$)
Low ($)Very Low (¢)Medium (

)
Pd-Coupling Excellent (Fast oxidative addition)Good (Requires active ligands/heat)N/A (Substituent built-in)Selective (C4-Br reacts first)
Stability Moderate (Light sensitive)HighHighHigh
Primary Use Fast library generationScale-up / Cost-reductionScaffold Morphing / DiversitySequential functionalization
Alternative A: The Economic Workhorse (2-Amino-4-chloronicotinonitrile)

Why switch? The chloro-analog is significantly cheaper and more stable. While aryl chlorides are traditionally less reactive than bromides, the electron-deficient nature of the nicotinonitrile ring (similar to 4-chloropyrimidines) activates the C4-Cl bond, making it highly amenable to Suzuki couplings under microwave conditions.

Alternative B: The Process Route (De Novo Multicomponent Assembly)

Why switch? Instead of buying a halogenated scaffold and coupling it, you build the final heterocycle around the substituents. This "one-pot" approach uses cheap aliphatic starting materials (aldehydes, malononitrile, ketones) to generate 1,8-naphthyridines directly, bypassing the need for a halogenated intermediate entirely.

Alternative C: The Regio-Control Specialist (2-Chloro-4-bromonicotinonitrile)

Why switch? If your target requires complex substitution at the 2-position (where the amino group usually is), this di-halo scaffold allows you to introduce a custom amine via SNAr at C2 before coupling at C4, or vice versa, offering superior regiocontrol compared to the fixed amino group of the incumbent.

Decision Logic: Selecting the Right Block

BuildingBlockSelection Start Start: Define Target Scaffold IsLibrary Is this for HTS Library (Speed)? Start->IsLibrary IsScaleUp Is this for Scale-Up (>100g)? IsLibrary->IsScaleUp No Incumbent Use 2-Amino-4-bromonicotinonitrile (Fastest, Standard Conditions) IsLibrary->Incumbent Yes NeedCustomN Do you need a custom amine at C2? IsScaleUp->NeedCustomN No Chloro Use 2-Amino-4-chloronicotinonitrile (Lower Cost, Stable) IsScaleUp->Chloro Yes (Standard Linker) DeNovo Use Multicomponent Assembly (Lowest Cost, Bypass Halogen) NeedCustomN->DeNovo No (Complex Core) DiHalo Use 2-Chloro-4-bromonicotinonitrile (Sequential Functionalization) NeedCustomN->DiHalo Yes

Figure 1: Decision tree for selecting the optimal building block based on project stage and structural requirements.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Amino-4-chloronicotinonitrile

Adapting high-efficiency protocols for electron-deficient chloropyrimidines.

Rationale: The electron-deficient pyridine ring activates the C4-chlorine, mimicking the reactivity of 2-amino-4-chloropyrimidine. Microwave irradiation overcomes the higher activation energy of the C-Cl oxidative addition.

Reagents:

  • 2-Amino-4-chloronicotinonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (0.5 - 1.0 mol%) or Pd(OAc)2/PPh3

  • Base: Na2CO3 (sat. aq.) or K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Propanol (green alternative)

Step-by-Step:

  • Setup: In a microwave-safe vial, combine the chloronicotinonitrile (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent: Add 3 mL of solvent mixture. Degas with N2 for 5 minutes (Critical for Pd(0) stability).

  • Catalyst: Add Pd(PPh3)4 (5 mg, ~0.5 mol%). Cap the vial immediately.

  • Reaction: Irradiate at 120–140 °C for 15–20 minutes . (Conventional heating requires 12-18h reflux).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95% (Comparable to bromo-analog under thermal conditions).

Protocol 2: One-Pot Cyclization to Pyrido[2,3-d]pyrimidines

Converting the coupled product into the final fused heterocycle.

Reagents:

  • Coupled Biaryl Intermediate (from Protocol 1)

  • Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Piperidine (cat.) or Acetic Acid

Step-by-Step:

  • Mix: Dissolve the biaryl nitrile (1.0 mmol) in Formamide (5 mL).

  • Heat: Reflux at 160–180 °C for 4–6 hours.

  • Monitor: TLC should show disappearance of the nitrile spot.

  • Isolation: Cool reaction mixture. Pour into ice-cold water.

  • Filtration: The product usually precipitates as a solid. Filter, wash with water and cold ethanol.

Mechanism: The amino group attacks the formamide to form an amidine intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, closing the pyrimidine ring.

Mechanistic Visualization: Cyclization Pathway

CyclizationMechanism Substrate 2-Amino-3-CN-Pyridine Intermed1 Amidine Intermediate (N-CHO formation) Substrate->Intermed1 Condensation Reagent + Formamide / Urea Intermed2 Intramolecular Nucleophilic Attack Intermed1->Intermed2 Ring Closure Product Pyrido[2,3-d]pyrimidine Intermed2->Product - H2O / NH3

Figure 2: Mechanistic pathway for the conversion of the nicotinonitrile scaffold into the fused pyrido-pyrimidine system.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules). Demonstrates the high reactivity of electron-deficient chloro-heterocycles under microwave conditions, serving as the validation for Protocol 1.

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives. Source: PubMed Central (PMC). Provides detailed experimental yields and characterization for the cyclization of amino-nicotinonitriles to pyrido-pyrimidines.

  • 1,8-Naphthyridine Synthesis via Multicomponent Reactions. Source: Organic Chemistry Portal. Details the "De Novo" assembly strategy (Alternative B), avoiding halogenated precursors entirely.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Source: PubMed Central. Validates the use of n-propanol and microwave heating for amination and coupling of chloro-analogs.

Sources

Comparative Validation Guide: Analytical Strategies for 2-Amino-4-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Amino-4-bromonicotinonitrile (ABN) (CAS: 1152617-15-6) is a critical pyridine-based intermediate, widely employed in the synthesis of PI3K/mTOR inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

The analytical challenge lies in its multifunctional structure: the electron-withdrawing nitrile group (C3) and bromine atom (C4) significantly alter the basicity of the 2-amino pyridine ring. This creates specific challenges regarding peak tailing, solubility, and the detection of structurally similar de-halogenated impurities.

This guide compares two primary analytical approaches:

  • HPLC-PDA: The robust "workhorse" for assay and purity (QC Release).

  • UHPLC-MS/MS: The high-sensitivity method for trace impurity profiling and genotoxic risk assessment.

Chemical Profile[1][2][3][4][5][6][7]
  • Formula: C₆H₄BrN₃[1][2][3]

  • MW: 198.02 g/mol [1][2]

  • Key Properties: Weakly basic, UV active (distinctive

    
     ~230-270 nm), sensitive to light (requires amber glassware).
    

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance characteristics of the two proposed methods to aid in selection based on the Analytical Target Profile (ATP) .

FeatureMethod A: HPLC-PDA (QC Standard)Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Assay (Wt%), Purity (Area%), Stability TestingTrace Impurities (<0.05%), Genotoxic Screening
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL (3 orders of magnitude lower)
Specificity Moderate (Relies on retention time & UV spectra)High (Mass-to-charge ratio + fragmentation)
Robustness High (Tolerant to minor matrix changes)Moderate (Susceptible to matrix effects/ion suppression)
Cost per Run LowHigh
Throughput 15–25 min run time3–8 min run time

Analytical Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the stage of drug development.

AnalyticalDecisionTree Start Sample Type / Objective RawMat Raw Material (ABN) Incoming Release Start->RawMat TraceImp Trace Impurity in Final API Start->TraceImp Process Reaction Monitoring (In-Process Control) Start->Process MethodA Method A: HPLC-PDA (High Conc, Robust) RawMat->MethodA Assay > 98% MethodB Method B: UHPLC-MS/MS (High Sensitivity) TraceImp->MethodB PPM Level Detection Process->MethodA Critical Step MethodC HPTLC / UPLC-UV (Rapid Turnaround) Process->MethodC Quick Check

Figure 1: Decision matrix for selecting the analytical technique based on the required limit of quantification and sample context.

Detailed Experimental Protocols

Method A: HPLC-PDA (Assay & Purity)

Recommended for routine QC release and stability studies.

Rationale: The use of a C18 column with end-capping prevents interaction with the free amine. A phosphate buffer at pH 2.5 ensures the amino group is protonated (


), improving solubility and peak shape, while suppressing the ionization of potential acidic impurities.
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 10 min: 60% A / 40% B

    • 15 min: 20% A / 80% B

    • 20 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: PDA at 270 nm (Reference 360 nm). Note: 270 nm is chosen based on the typical pyridine-carbonitrile absorbance maxima.

  • Injection Vol: 5–10 µL.

  • Diluent: 50:50 Water:Acetonitrile.[4]

Method B: UHPLC-MS/MS (Trace Quantification)

Recommended for quantifying ABN as an impurity in final drug substances.

Rationale: Phosphate buffers are non-volatile and incompatible with MS. Formic acid is used here.[5] The bromine isotope pattern (


 and 

in ~1:1 ratio) provides a unique spectral fingerprint for confirmation.
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier: 198.0

      
       118.0 (Loss of Br).
      
    • Qualifier: 200.0

      
       120.0 (Isotope confirmation).
      

Validation Framework (ICH Q2(R2))

The validation must adhere to ICH Q2(R2) guidelines. Below is the specific strategy for ABN.

Specificity (Stress Testing)

You must demonstrate that the method can distinguish ABN from its degradation products.

  • Protocol: Expose ABN sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h) – Expect hydrolysis of Nitrile to Amide/Acid.

    • Oxidation (3%

      
      ) – Expect N-oxide formation.
      
    • Light (UV) – Critical due to halogenated pyridine sensitivity.

  • Acceptance: Peak purity angle < Peak purity threshold (for PDA). Resolution (

    
    ) > 1.5 between ABN and nearest impurity.
    
Linearity & Range
  • Range: 80% to 120% of target concentration (e.g., 0.5 mg/mL).

  • Points: Minimum 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since ABN is a solid intermediate, accuracy is assessed via "Spike Recovery."

  • Protocol: Spike ABN into the matrix (or solvent if pure substance) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% (Method A).

Robustness (Design of Experiments)

Vary critical parameters to ensure method reliability.

  • Factors:

    • pH of buffer (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 10%).

  • Critical Check: Ensure the resolution between ABN and the des-bromo impurity (2-aminonicotinonitrile) is maintained, as this is the most likely synthetic by-product.

Validation Workflow Diagram

This workflow visualizes the sequence of validation experiments required for a regulatory submission.

ValidationWorkflow PreVal System Suitability (RSD < 2.0%, Tailing < 1.5) Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Sensitivity (LOD / LOQ) Prec->LOD Report Validation Report (ICH Q2 R2 Compliant) LOD->Report

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R2) standards.

Troubleshooting & Expert Insights

  • Problem: Peak Tailing.

    • Root Cause: Interaction of the pyridine nitrogen with residual silanols on the column.

    • Solution: Ensure the use of "End-capped" columns (e.g., Eclipse Plus or BEH). If using Method A, adding 0.1% Triethylamine (TEA) to the buffer can mask silanols, though low pH (2.5) is usually sufficient.

  • Problem: Carryover in LC-MS.

    • Root Cause: Brominated compounds can be "sticky" due to lipophilicity.

    • Solution: Use a needle wash with high organic content (e.g., 90% MeOH with 0.1% Formic Acid).

  • Problem: Ghost Peaks.

    • Root Cause: Halogen exchange. If using HCl in sample prep, Br may swap with Cl over time.

    • Solution: Avoid HCl; use Phosphoric or Formic acid for acidification.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16065689 (2-Amino-4-bromonicotinonitrile). [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text for HPLC method development principles).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.